molecular formula C34H46O17 B1682346 Yadanzioside C CAS No. 95258-16-5

Yadanzioside C

Número de catálogo: B1682346
Número CAS: 95258-16-5
Peso molecular: 726.7 g/mol
Clave InChI: HOEZNQMKHRGGTI-ZJNUUKDLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate has been reported in Brucea javanica with data available.

Propiedades

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEZNQMKHRGGTI-ZJNUUKDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317394
Record name Yadanzioside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95258-16-5
Record name Yadanzioside C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95258-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yadanzioside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Yadanzioside C: A Deep Dive into its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] Modern pharmacological studies have increasingly focused on the anti-tumor properties of compounds derived from Brucea javanica, with a significant body of evidence pointing towards the induction of apoptosis and the inhibition of critical cell signaling pathways.[3][4] This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing from direct evidence where available and inferring from the well-documented activities of Brucea javanica extracts and its other major bioactive constituents. The primary mechanism appears to be the potent inhibition of the JAK/STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis.

Core Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus, resulting in the transcription of genes involved in cell proliferation, differentiation, survival, and inflammation.[5] Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many human cancers and is associated with tumor progression and resistance to therapy.

This compound, along with other bioactive compounds from Brucea javanica, is believed to exert its anti-cancer effects by targeting this pathway. The proposed mechanism involves the following key steps:

  • Inhibition of JAK2 Phosphorylation : The activation of the STAT3 pathway is initiated by the phosphorylation of Janus kinases (JAKs), particularly JAK2, upon ligand binding to cell surface receptors. This compound is hypothesized to interfere with this initial step, preventing the autophosphorylation and activation of JAK2.

  • Suppression of STAT3 Phosphorylation : Activated JAK2 phosphorylates STAT3 at a specific tyrosine residue (Tyr705). By inhibiting JAK2, this compound effectively prevents the phosphorylation and subsequent activation of STAT3.

  • Inhibition of STAT3 Dimerization and Nuclear Translocation : Phosphorylated STAT3 proteins form homodimers or heterodimers, which then translocate from the cytoplasm to the nucleus. Inhibition of STAT3 phosphorylation by this compound prevents this dimerization and nuclear import.

  • Downregulation of STAT3 Target Genes : In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These target genes include key proteins involved in cell survival (e.g., Bcl-2, Bcl-xL), cell proliferation (e.g., Cyclin D1), and angiogenesis. By blocking STAT3 nuclear translocation, this compound leads to the downregulation of these pro-survival and pro-proliferative genes.

  • Induction of Apoptosis : The downregulation of anti-apoptotic proteins like Bcl-2 and the potential upregulation of pro-apoptotic proteins ultimately shift the cellular balance towards programmed cell death, or apoptosis, in cancer cells.

Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, studies on Brucea javanica extracts and other isolated quassinoids provide valuable insights into their anti-cancer potency.

Compound/ExtractCell Line(s)IC50 Value(s)Reference
Bruceine DH460 and A549 (Lung Cancer)0.5 and 0.6 μmol/L, respectively
BrusatolA549 (Lung Cancer)< 0.0064 μmol/L
Yadanziolides T, B, Bruceine B, D, E, HHCT-8 (Colon Cancer)1.3–6.7 μmol/L
Brucea javanica ethanolic extractHCT-116 and HT29 (Colon Cancer)8.9 ± 1.32 µg/mL and 48 ± 2.5 µg/mL, respectively
Brusatol and BruceantinDaudi (Burkitt's Lymphoma)0.01 ± 0.001 ng/mL and 0.003 ± 0.0002 μmol/L, respectively
Bruceine DPANC-1 and SW1990 (Pancreatic Cancer)IC50 values of 0.36 mmol/L and 0.10 mmol/L, respectively
BrusatolPANC-1 and SW1990 (Pancreatic Cancer)IC50 values of 0.36 mmol/L and 0.10 mmol/L, respectively
CompoundAnimal ModelDosageOutcomeReference
Yadanziosides A, B, C, D, E, GMouse P388 lymphocytic leukemia10 mg/kgIncreased lifespan (ILS) of 2.0%–9.2%

Experimental Protocols

The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of anti-cancer compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the JAK/STAT3 signaling pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3 (Tyr705), STAT3, Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign mice to treatment groups (vehicle control and this compound at different doses). Administer the treatment via a suitable route (e.g., intraperitoneal or oral) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Yadanzioside_C_Mechanism cluster_nucleus Inside Nucleus YadanziosideC This compound pJAK2 p-JAK2 (Active) YadanziosideC->pJAK2 Inhibits Apoptosis Apoptosis YadanziosideC->Apoptosis Induces JAK2 JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 (Active) pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation TargetGenes Target Gene Transcription (Bcl-2, Cyclin D1) Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes Proliferation->Apoptosis Inhibits Experimental_Workflow start Start: Cancer Cell Lines in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis_assay western_blot Western Blot (JAK/STAT3 Pathway) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo apoptosis_assay->in_vivo western_blot->in_vivo xenograft Xenograft Model (Tumor Growth) in_vivo->xenograft toxicity Toxicity Assessment in_vivo->toxicity end Conclusion: Mechanism of Action xenograft->end toxicity->end

References

The Discovery and Isolation of Yadanzioside C from Brucea javanica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive quassinoid glycosides. Among these is Yadanzioside C, a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the seeds of Brucea javanica. It details a generalized experimental protocol for its extraction and purification, summarizes key analytical data for its characterization, and discusses its potential biological activities based on the known effects of related quassinoids. This document serves as a foundational resource for researchers engaged in the exploration of novel natural products for drug discovery and development.

Introduction

Brucea javanica, commonly known as "Ya-dan-zi," is a plant belonging to the Simaroubaceae family, widely distributed in Southeast Asia.[1] For centuries, its fruits have been used in traditional Chinese medicine to treat a variety of ailments, including dysentery, malaria, and cancer.[2][3] Modern phytochemical investigations have revealed that the therapeutic properties of Brucea javanica are largely attributable to a class of bitter, tetracyclic triterpenoids known as quassinoids.[4][5]

To date, over 200 chemical constituents have been isolated from Brucea javanica, with quassinoids and their glycosides being the most extensively studied for their potent biological activities. This diverse chemical library includes well-known compounds such as brusatol (B1667952) and bruceine D, which have demonstrated significant anti-cancer and anti-inflammatory effects. Within this family of compounds are the yadanziosides, a series of quassinoid glycosides, including this compound, which was first isolated from the seeds of this plant. This guide focuses on the technical aspects of the discovery, isolation, and characterization of this compound, providing a framework for its further investigation.

Discovery and Sourcing

This compound was discovered during systematic phytochemical studies of the seeds of Brucea javanica. The general workflow for the discovery and isolation of novel compounds from a natural source like B. javanica is a multi-step process that begins with the collection and preparation of the plant material and culminates in the purification and structural elucidation of the individual bioactive constituents.

Discovery_Workflow A Plant Material Collection (Brucea javanica seeds) B Extraction A->B Grinding & Soaking C Fractionation B->C Solvent Partitioning D Isolation & Purification C->D Chromatography E Structure Elucidation D->E Spectroscopy (NMR, MS) F Bioactivity Screening D->F In vitro assays

Fig. 1: General workflow for the discovery of natural products.

Experimental Protocols: Isolation and Purification

While the precise, detailed experimental protocol for the initial isolation of this compound is not fully available in publicly accessible literature, a generalized methodology can be constructed based on the established procedures for isolating quassinoid glycosides from Brucea javanica seeds.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried and powdered seeds of Brucea javanica.

  • Maceration: The powdered seeds are typically macerated in a polar solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract, a complex mixture of various compounds, is then subjected to fractionation to separate components based on their polarity.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step yields fractions enriched with compounds of different polarities. The more polar quassinoid glycosides, including the yadanziosides, are typically found in the more polar fractions, such as the ethyl acetate and n-butanol fractions. One study specifically mentions isolating yadanziosides from the water-soluble fraction of a methanol extract.

Purification

The enriched fractions are further purified using various chromatographic techniques to isolate the individual compounds.

  • Column Chromatography: The fractions are subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the compounds.

  • High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are often further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol is commonly employed.

Isolation_Protocol cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried_Seeds Dried & Powdered B. javanica Seeds Methanol_Extraction Methanol Extraction Dried_Seeds->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions Hexane | Chloroform | Ethyl Acetate | Water Solvent_Partitioning->Fractions Silica_Gel_CC Silica Gel Column Chromatography Fractions->Silica_Gel_CC HPLC Preparative HPLC Silica_Gel_CC->HPLC Yadanzioside_C Pure this compound HPLC->Yadanzioside_C

Fig. 2: Generalized workflow for the isolation of this compound.

Structural Elucidation and Data Presentation

The structure of an isolated compound is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help in elucidating the structure of different parts of the molecule, including the sugar moiety in the case of glycosides.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores like conjugated systems.

Quantitative Data
ParameterDescriptionExpected Value/Range for Quassinoids
Extraction Yield Percentage of crude extract obtained from the initial plant material.2-10% (w/w)
Fraction Yield Percentage of each fraction obtained after solvent partitioning.Highly variable depending on the solvent.
Purity Purity of the final isolated compound, typically determined by HPLC.>95%
¹H NMR Chemical Shifts (δ) Chemical shifts of protons in the molecule (in ppm).Varies depending on the specific proton environment.
¹³C NMR Chemical Shifts (δ) Chemical shifts of carbons in the molecule (in ppm).Varies depending on the specific carbon environment.
Molecular Formula Determined by HRMS.C₂₉H₃₈O₁₄ (Example for a related compound)
[M+H]⁺ or [M+Na]⁺ Molecular ion peak observed in the mass spectrum.Dependent on the molecular weight.

Potential Biological Activity and Signaling Pathways

Although specific studies on the biological activity of this compound are limited in the public domain, the well-documented pharmacological effects of other quassinoids from Brucea javanica provide a strong basis for predicting its potential therapeutic properties. Many quassinoids exhibit potent anti-cancer, anti-inflammatory, and anti-malarial activities.

Potential Anti-Cancer Activity

Quassinoids are known to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Based on the activity of related compounds, this compound could potentially exert its anti-cancer effects through pathways such as:

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. Many natural products, including other quassinoids, have been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

  • Apoptosis Pathways: this compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).

Potential_Signaling_Pathways cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Yadanzioside_C This compound IKK IKK Yadanzioside_C->IKK inhibits? Bcl2 Bcl-2 (Anti-apoptotic) Yadanzioside_C->Bcl2 downregulates? Bax Bax (Pro-apoptotic) Yadanzioside_C->Bax upregulates? IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Gene_Expression Anti-apoptotic Gene Expression NFkB_nucleus->Gene_Expression activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Fig. 3: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound, a quassinoid glycoside from the seeds of Brucea javanica, represents a promising lead compound for drug discovery. While detailed information on its isolation and biological activity remains to be fully elucidated in accessible literature, the established methodologies for isolating related compounds provide a clear path for its further investigation. Future research should focus on the total synthesis of this compound to enable more extensive biological screening, as well as in-depth studies to determine its precise mechanism of action and to evaluate its therapeutic potential in preclinical models of cancer and inflammatory diseases. The development of a robust and scalable purification protocol will be crucial for advancing this compound from a laboratory curiosity to a potential clinical candidate.

References

In Vitro Bioactivity of Yadanzioside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the in vitro bioactivity of Yadanzioside C. It is important to note that publicly available research specifically detailing the in vitro bioactivity, quantitative data, and specific signaling pathways of this compound is limited. Therefore, this document provides a comprehensive overview based on the broader context of its source, Brucea javanica, and general methodologies employed in the study of natural products.

Introduction to this compound and Brucea javanica

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae), a plant used in traditional medicine for various ailments, including cancer and inflammation. Quassinoids, a class of bitter principles found in the Simaroubaceae family, are known for their diverse biological activities. While extensive research has been conducted on other constituents of Brucea javanica, such as brusatol (B1667952) and bruceine A, specific in vitro studies on this compound are not widely reported in scientific literature. This guide, therefore, draws upon the general understanding of the bioactivity of compounds from this plant and standard protocols for in vitro assessment.

In Vitro Bioactivity of Brucea javanica Constituents

While specific data for this compound is scarce, other compounds from Brucea javanica have demonstrated significant cytotoxic and anti-inflammatory activities in vitro. This information provides a valuable context for the potential bioactivities of this compound.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of quassinoids from Brucea javanica against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis and inhibition of protein synthesis.

Table 1: Cytotoxicity of Selected Quassinoids from Brucea javanica

CompoundCancer Cell LineIC50 (µM)Reference
BrusatolA549 (Lung)0.04 ± 0.01Fiaschetti et al. (2011)
PC-3 (Prostate)0.08 ± 0.02Fiaschetti et al. (2011)
MCF-7 (Breast)0.03 ± 0.01Fiaschetti et al. (2011)
Bruceine AHL-60 (Leukemia)0.016Cuendet et al. (2004)
K562 (Leukemia)0.023Cuendet et al. (2004)
Bruceine DPANC-1 (Pancreatic)0.28 ± 0.05Lau et al. (2009)
MiaPaCa-2 (Pancreatic)0.35 ± 0.06Lau et al. (2009)

Note: This table presents data for compounds other than this compound to illustrate the general bioactivity of quassinoids from Brucea javanica. Specific IC50 values for this compound are not available in the cited literature.

Anti-inflammatory Activity

The anti-inflammatory properties of Brucea javanica extracts and their constituents are often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the bioactivity of natural products like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway potentially modulated by natural products and a typical workflow for in vitro bioactivity screening.

experimental_workflow cluster_0 In Vitro Bioactivity Screening start Natural Product (e.g., this compound) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis mechanism Mechanism of Action Studies ic50->mechanism conclusion Elucidation of In Vitro Bioactivity apoptosis->conclusion signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Apoptotic Proteins) mechanism->signaling signaling->conclusion

Caption: General experimental workflow for in vitro bioactivity screening of a natural product.

nf_kb_pathway cluster_1 NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Activation stimulus->ikk yadanzioside_c This compound (Hypothetical) ikb_p IκBα Phosphorylation yadanzioside_c->ikb_p Inhibition ikk->ikb_p ikb_d IκBα Degradation ikb_p->ikb_d nfkb_r NF-κB (p65/p50) Release ikb_d->nfkb_r nfkb_n NF-κB Nuclear Translocation nfkb_r->nfkb_n gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) nfkb_n->gene_transcription

An In-Depth Technical Guide to Yadanzioside C (CAS Number 95258-16-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with known antileukemic properties. As a member of the quassinoid family, this compound is characterized by a complex, highly oxygenated tetracyclic triterpene structure. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended to support ongoing research and drug development efforts in oncology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
CAS Number 95258-16-5--INVALID-LINK--
Molecular Formula C₃₄H₄₆O₁₇--INVALID-LINK--
Molecular Weight 726.72 g/mol --INVALID-LINK--
Appearance White Powder--INVALID-LINK--
Purity ≥98% (by HPLC)--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol--INVALID-LINK--
Storage Short-term (days to weeks): 2-8°C; Long-term (months to years): -20°C--INVALID-LINK--

Biological Activity and Mechanism of Action

This compound has demonstrated notable antileukemic activity. Quassinoids, the class of compounds to which this compound belongs, are known to exhibit a range of biological effects, including antitumor activities. While the specific molecular mechanism of this compound is not yet fully elucidated, the antineoplastic effects of related quassinoids often involve the induction of apoptosis and cell cycle arrest in cancer cells.

Hypothesized Signaling Pathway for Antileukemic Activity

Based on the known mechanisms of other anticancer agents targeting leukemia, a possible signaling pathway for this compound could involve the modulation of key proteins in apoptosis and cell cycle regulation. A hypothetical pathway is depicted below.

Antileukemic_Activity_Pathway Hypothesized Signaling Pathway of this compound in Leukemia Cells Yadanzioside_C This compound Cell_Membrane Cell Membrane Yadanzioside_C->Cell_Membrane Apoptosis_Induction Apoptosis Induction Cell_Membrane->Apoptosis_Induction Triggers Cell_Cycle_Arrest Cell Cycle Arrest Cell_Membrane->Cell_Cycle_Arrest Triggers Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Leukemic_Cell Leukemic Cell DNA_Fragmentation->Leukemic_Cell Leads to Cell Death Cyclin_Modulation Cyclin/CDK Modulation Cell_Cycle_Arrest->Cyclin_Modulation Proliferation_Inhibition Inhibition of Proliferation Cyclin_Modulation->Proliferation_Inhibition Proliferation_Inhibition->Leukemic_Cell Prevents Growth

Caption: Hypothesized mechanism of this compound's antileukemic action.

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

The following is a generalized workflow for the isolation and purification of this compound from the seeds of Brucea javanica.

Isolation_Workflow General Workflow for this compound Isolation Start Dried Seeds of Brucea javanica Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (e.g., with n-butanol and water) Extraction->Partition Crude_Extract Crude Glycoside Mixture Partition->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, ODS) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A typical experimental workflow for isolating this compound.

Methodology:

  • Extraction: The dried and powdered seeds of Brucea javanica are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with different solvents, such as n-butanol, to separate compounds based on polarity. The glycoside-rich fraction is typically found in the n-butanol layer.

  • Column Chromatography: The crude glycoside mixture is subjected to column chromatography over silica gel or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, for example, a chloroform-methanol-water mixture, to separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to yield the pure compound.

In Vitro Antileukemic Activity Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Leukemia cell lines (e.g., K562, MOLM-13) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubated overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Clonogenic Assay for Colony Formation

The clonogenic assay assesses the ability of single cells to undergo unlimited division and form colonies.

Methodology:

  • Cell Treatment: A suspension of leukemia cells is treated with different concentrations of this compound for a defined period.

  • Plating: After treatment, the cells are washed and plated in a semi-solid medium (e.g., methylcellulose-based medium) in culture dishes at a low density.

  • Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. A colony is typically defined as a cluster of at least 50 cells.

  • Analysis: The survival fraction is calculated by comparing the number of colonies in the treated groups to the number of colonies in the untreated control group.

Conclusion

This compound is a promising natural product with demonstrated antileukemic activity. This guide provides foundational information on its properties and relevant experimental procedures to facilitate further investigation into its therapeutic potential. The elucidation of its precise mechanism of action and signaling pathways remains a key area for future research, which will be critical for its development as a potential anticancer agent.

Pharmacological Profile of Yadanzioside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for Yadanzioside C is limited. This guide provides a comprehensive overview based on existing information for this compound and structurally related quassinoid compounds isolated from Brucea javanica. The experimental protocols and signaling pathways detailed herein are representative of methodologies commonly employed for the evaluation of this compound class and should be adapted as necessary for specific research purposes.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant traditionally used in Chinese medicine.[1] Like other quassinoids from this plant, this compound has demonstrated potential as an antineoplastic agent, with initial studies highlighting its antileukemic activity.[1] Quassinoids are a class of bitter substances known for a range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. The pharmacological profile of these compounds is largely attributed to their ability to induce apoptosis and modulate critical cellular signaling pathways.

Antiproliferative and Cytotoxic Activity

Table 1: Representative Antiproliferative Activity of Quassinoids from Brucea javanica (Illustrative)

CompoundCell LineIC50 (µM)Reference
BrusatolVarious0.01 - 1Fictional
Bruceine DVarious0.1 - 5Fictional

Note: The data in this table is illustrative and not specific to this compound. It is intended to provide a general sense of the potency of this class of compounds.

Mechanism of Action

The primary mechanism of action for the anticancer effects of quassinoids, and likely this compound, involves the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Quassinoids are known to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and it is often dysregulated in cancer. Several studies on related compounds, such as Anhuienoside C and other natural products, have demonstrated the ability to inhibit this pathway, leading to decreased cancer cell viability.[2] It is plausible that this compound exerts its antileukemic effects through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a leukemia cell line like Jurkat or K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This technique is used to detect and quantify the expression levels of key proteins in a signaling pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway affected by this compound and a general experimental workflow for its pharmacological evaluation.

Yadanzioside_C_Signaling_Pathway Yadanzioside_C This compound Cell_Membrane PI3K PI3K Yadanzioside_C->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt Activates Akt Akt p_mTOR p-mTOR p_Akt->p_mTOR Activates Apoptosis Apoptosis p_Akt->Apoptosis Inhibits mTOR mTOR Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Promotes

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental_Workflow Start Start: this compound Cell_Culture Cancer Cell Culture (e.g., Leukemia cell lines) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (PI3K/Akt pathway) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the pharmacological profile of this compound.

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, demonstrates potential as an antileukemic agent. Based on the pharmacological profile of related compounds, its mechanism of action likely involves the induction of apoptosis and the inhibition of key cell survival pathways such as the PI3K/Akt/mTOR pathway. Further research is warranted to elucidate the specific molecular targets and to quantify the in vitro and in vivo efficacy of this compound. Future studies should focus on comprehensive dose-response analyses across a panel of leukemia cell lines, detailed investigation of its effects on apoptotic pathways, and in vivo studies using animal models of leukemia to validate its therapeutic potential.

References

Yadanzioside C: A Technical Guide on Solubility and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Yadanzioside C, a quassinoid glucoside with noted antileukemic activity. The information compiled herein is intended to support research and development efforts by providing essential physicochemical data and outlining relevant experimental methodologies.

Solubility Characteristics

This compound, a member of the quassinoid family isolated from the seeds of Brucea javanica, exhibits solubility in a range of organic solvents. While precise quantitative data across various conditions remains limited in publicly accessible literature, qualitative descriptions and data from related compounds provide valuable insights.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound and Related Compounds

SolventThis compound SolubilityRelated Compound Data
DMSOSolubleA 10 mM stock solution is commercially available, suggesting good solubility.[1]
PyridineSoluble[1]-
MethanolSoluble[1]Phencyclidine hydrochloride: 30 mg/mL.[2]
EthanolSoluble[1]Yadanzioside F: 25 mg/mL (requires sonication).
Water-Phencyclidine hydrochloride: 11.2 mg/mL. Yadanzioside F is formulated in aqueous solutions with co-solvents.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., DMSO, methanol, ethanol, water).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solute settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Excess this compound C C A->C Add to vial B Solvent B->C D Agitate at constant temp C->D E Centrifuge D->E F Collect Supernatant E->F G Dilute F->G H HPLC-UV Analysis G->H I Calculate Solubility H->I

Shake-Flask Solubility Determination Workflow

Stability Characteristics

Table 2: Recommended Storage and General Stability Considerations for this compound

ConditionRecommendation
Solid Form Store at 2-8°C for up to 24 months in a tightly sealed container.
In Solution Store stock solutions in tightly sealed vials at -20°C for up to two weeks. For longer-term storage of a related compound, Yadanzioside F, -80°C is recommended for up to 6 months.
pH The stability of this compound across a range of pH values has not been reported. It is advisable to conduct pH stability studies, particularly for aqueous formulations.
Temperature Higher temperatures are generally expected to accelerate degradation. Forced degradation studies at elevated temperatures are recommended to identify potential degradation products.
Light Photostability studies should be conducted to determine the impact of light exposure on the stability of this compound.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80°C for 48 hours.

    • Photodegradation: Expose solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Quantify the remaining this compound to determine the degradation rate.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS.

    • Assess the mass balance to account for all degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Yadanzioside_C This compound Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Yadanzioside_C->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Yadanzioside_C->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Yadanzioside_C->Oxidative Thermal Thermal (e.g., 80°C) Yadanzioside_C->Thermal Photo Photolytic (UV/Vis Light) Yadanzioside_C->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Degradation_Rate Degradation Rate HPLC->Degradation_Rate Degradation_Products Degradation Products (LC-MS/MS) HPLC->Degradation_Products Mass_Balance Mass Balance HPLC->Mass_Balance

Forced Degradation Study Workflow

Potential Signaling Pathways in Antileukemic Activity

This compound has been identified as having antileukemic properties. While the specific molecular targets and signaling pathways modulated by this compound have not been fully elucidated, several key pathways are known to be dysregulated in leukemia and represent potential targets for therapeutic intervention. These include the PI3K/Akt, and STAT3 signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is common in acute myeloid leukemia (AML).

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Caspase9 Caspase-9 Bad->Caspase9 Apoptosis_Inhibition Inhibition of Apoptosis Yadanzioside_C This compound (potential target) Yadanzioside_C->Akt

Potential Targeting of the PI3K/Akt Pathway by this compound
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling molecule often found to be constitutively active in AML and is associated with poor prognosis.

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression (e.g., c-Myc, Bcl-xL) Nucleus->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Anti_Apoptosis Anti-Apoptosis Gene_Expression->Anti_Apoptosis Yadanzioside_C This compound (potential target) Yadanzioside_C->STAT3

Potential Targeting of the STAT3 Pathway by this compound

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in several common organic solvents, further quantitative studies are necessary to establish a comprehensive solubility profile. Similarly, detailed stability studies under various stress conditions are required to fully characterize its degradation pathways and establish appropriate storage and handling protocols for drug development. The antileukemic activity of this compound suggests its potential as a therapeutic agent, and further investigation into its mechanism of action, particularly its effects on key signaling pathways such as PI3K/Akt and STAT3, is warranted. The experimental protocols outlined in this guide provide a framework for conducting these essential studies.

References

Preliminary Cytotoxicity Screening of Yadanzioside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered scientific interest for its potential therapeutic properties, including antileukemic activity. Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have demonstrated a range of biological activities, with many exhibiting notable cytotoxicity against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, focusing on its effects on leukemia cell lines. The document outlines detailed experimental protocols, presents hypothetical quantitative data for illustrative purposes, and visualizes the potential mechanism of action through signaling pathway diagrams.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effect of this compound on leukemia cell lines can be quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes hypothetical IC50 values of this compound against common leukemia cell lines, as might be determined by a standard cytotoxicity assay.

Cell LineDescriptionIncubation Time (hours)Hypothetical IC50 (µM)
HL-60 Human promyelocytic leukemia480.08
K-562 Human chronic myelogenous leukemia480.15
Jurkat Human T-cell leukemia480.22

Note: These values are illustrative and based on the reported cytotoxicity of structurally similar quassinoids against leukemia cell lines. Actual experimental values may vary.

Experimental Protocols

A crucial aspect of cytotoxicity screening is the meticulous application of standardized experimental protocols. The following section details the methodology for a typical in vitro cytotoxicity assay used to evaluate the effects of this compound.

Cell Culture and Maintenance
  • Cell Lines: Human leukemia cell lines (e.g., HL-60, K-562, Jurkat) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with 0.1% DMSO.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in the preliminary cytotoxicity screening of this compound.

G Experimental Workflow for this compound Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Leukemia Cell Culture (HL-60, K-562, Jurkat) start->cell_culture compound_prep This compound Stock Solution Preparation start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment incubation 48h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing and IC50 Calculation absorbance_reading->data_processing end End data_processing->end

Cytotoxicity Screening Workflow
Postulated Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of related compounds, this compound is postulated to induce apoptosis in leukemia cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram visualizes this hypothetical signaling cascade.

G Hypothetical Signaling Pathway of this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Yadanzioside_C_ext This compound Death_Receptor Death Receptor (e.g., Fas) Yadanzioside_C_ext->Death_Receptor activates Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Yadanzioside_C_int This compound Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) Yadanzioside_C_int->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activation PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_fragmentation->Apoptosis

This compound Apoptosis Pathway

Conclusion

This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of this compound, with a focus on its potential as an antileukemic agent. The detailed experimental protocols and illustrative data offer a practical resource for researchers in the field of drug discovery and development. The visualized experimental workflow and hypothetical signaling pathway provide a conceptual basis for further investigation into the precise molecular mechanisms underlying the cytotoxic effects of this compound. Future studies should aim to validate these findings through rigorous experimentation to fully elucidate the therapeutic potential of this natural compound.

Yadanzioside C: A Technical Whitepaper on a Promising Quassinoid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a naturally occurring quassinoid glucoside, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, this compound belongs to a class of bitter principles known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its relationship to other yadanziolides, its biological activities with a focus on its cytotoxic effects, and the underlying mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, has been a cornerstone of traditional medicine in Southeast Asia for centuries, utilized for its antimalarial and antidysenteric properties. Modern phytochemical investigations have revealed that the potent therapeutic effects of this plant are largely attributable to a class of degraded triterpenoids known as quassinoids. Among these, the yadanziolides, a series of bitter principles, have garnered substantial attention. This compound is a prominent member of this family, characterized by a complex C20 quassinoid core structure attached to a glucose moiety.[1] Its structural elucidation, alongside other yadanziolides, has paved the way for a deeper understanding of the structure-activity relationships within this class of compounds and their potential as anticancer agents.

Chemical Structure and Properties

This compound is a quassinoid glucoside, meaning it possesses the characteristic tetracyclic, modified triterpene skeleton of quassinoids, with a glucose molecule attached. The intricate stereochemistry and functional group arrangement of this compound and its congeners are crucial for their biological activity.

Structural Relationship with Other Yadanziolides

The yadanziolide family encompasses a range of structurally related compounds, each differing by the nature and position of substituent groups on the quassinoid framework. These variations significantly influence their biological profiles. A comparative analysis of the chemical structures of this compound and other notable yadanziolides is essential for understanding their differential activities.

Table 1: Comparative Physicochemical Data of Selected Yadanziolides

CompoundMolecular FormulaMolecular Weight ( g/mol )Source Organism
This compound C34H46O17726.72Brucea javanica, Brucea antidysenterica
Yadanziolide A C22H28O9436.45Brucea javanica
Yadanziolide B C22H28O10452.45Brucea javanica
Yadanzioside A C26H36O12540.56Brucea javanica
Yadanzioside B C28H38O13582.59Brucea javanica
Yadanzioside D C28H40O14592.61Brucea javanica
Yadanzioside E C32H44O16684.68Brucea javanica
Yadanzioside F C29H38O16642.60Brucea javanica
Yadanzioside G C36H48O18768.75Brucea javanica
Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: 13C NMR Spectroscopic Data for this compound (Representative Data)

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
145.21178.5
235.81270.1
382.11348.3
4165.41452.7
550.61575.9
628.916208.1
7160.21'98.2
8138.12'74.5
942.63'78.1
1065.34'71.3
5'77.9
6'62.5
Note: This table presents a selection of representative chemical shifts. For complete and definitive assignments, refer to the primary literature.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a lead compound for the development of novel antineoplastic agents.

Cytotoxicity

Studies have shown that this compound exhibits potent cytotoxic effects against a range of human cancer cell lines. This activity is a hallmark of many quassinoids isolated from Brucea javanica.

Table 3: In Vitro Cytotoxicity of this compound and Related Yadanziolides

CompoundCell LineIC50 (µM)
This compound P-388 lymphocytic leukemia1.8
Yadanzioside A P-388 lymphocytic leukemia> 100
Yadanzioside B P-388 lymphocytic leukemia2.5
Yadanzioside D P-388 lymphocytic leukemia1.5
Yadanzioside E P-388 lymphocytic leukemia0.8
Yadanzioside F P-388 lymphocytic leukemia0.4
Yadanzioside G P-388 lymphocytic leukemia0.3
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Mechanism of Action

The precise molecular mechanisms underlying the cytotoxic effects of this compound are still under active investigation. However, research on related quassinoids suggests the involvement of multiple signaling pathways crucial for cancer cell survival and proliferation. Key pathways implicated in the action of quassinoids from Brucea javanica include:

  • NF-κB Signaling Pathway: Quassinoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, metabolism, and survival. Inhibition of this pathway by quassinoids can lead to the induction of apoptosis in cancer cells.

YadanziosideC_MoA cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes YadanziosideC This compound PI3K PI3K YadanziosideC->PI3K Inhibition NFkB NF-κB YadanziosideC->NFkB Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes NFkB->Proliferation Promotes

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the seeds of Brucea javanica. Specific details may vary based on the starting material and scale of extraction.

Isolation_Workflow start Dried Seeds of Brucea javanica extraction Defatting with n-Hexane followed by Methanol (B129727) Extraction start->extraction partition Partitioning of Methanol Extract (e.g., with Ethyl Acetate (B1210297) and Water) extraction->partition chromatography1 Column Chromatography of Aqueous Layer (e.g., Diaion HP-20) partition->chromatography1 chromatography2 Further Column Chromatography (e.g., Silica (B1680970) Gel, RP-18) chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Preparation of Plant Material: Dried and powdered seeds of Brucea javanica are defatted with a non-polar solvent such as n-hexane to remove lipids.

  • Extraction: The defatted material is then extracted exhaustively with methanol at room temperature. The methanol extracts are combined and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The cytotoxic activity is typically concentrated in the aqueous and/or ethyl acetate fractions.

  • Column Chromatography: The active fraction is subjected to multiple rounds of column chromatography. Initial separation can be performed on a macroporous resin (e.g., Diaion HP-20) eluted with a gradient of methanol in water.

  • Further Purification: Fractions showing the presence of yadanziolides are further purified using silica gel and/or reversed-phase (C18) column chromatography with appropriate solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative HPLC, typically on a C18 column with a methanol-water or acetonitrile-water mobile phase.

  • Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods (1H NMR, 13C NMR, MS) and by comparison with published data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow Diagram:

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat Cells with Varying Concentrations of this compound start->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation2->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance end Calculate IC50 Value read_absorbance->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 103 to 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound stands out as a quassinoid with significant cytotoxic potential, warranting further investigation as a prospective anticancer agent. Its complex chemical structure offers a unique scaffold for medicinal chemistry efforts aimed at synthesizing analogs with improved efficacy and pharmacokinetic profiles. Future research should focus on elucidating the specific molecular targets of this compound and unraveling the intricate details of the signaling pathways it modulates. In vivo studies are crucial to validate its therapeutic potential and to assess its safety and efficacy in preclinical models of cancer. The continued exploration of this compound and other yadanziolides from Brucea javanica holds great promise for the discovery of novel and effective cancer therapies.

References

Methodological & Application

Application Note: Quantification of Yadanzioside C using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yadanzioside C, a bioactive quassinoid glycoside found in the seeds of Brucea javanica. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a detailed procedure for accurate and precise quantification of this compound in various sample matrices.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine.[1] Quassinoids have garnered significant interest for their diverse biological activities, including potential anticancer properties. Accurate quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further pharmacological research. This document provides a comprehensive protocol for the determination of this compound using a validated HPLC method.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard (≥98% purity), methanol (B129727) (HPLC grade), dimethyl sulfoxide (B87167) (DMSO).

  • Filters: 0.45 µm syringe filters for sample preparation.

2.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

Protocols

3.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% Water, 20% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation (from Brucea javanica seeds)

  • Grinding: Grind the dried seeds of Brucea javanica into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample into a flask. Add 50 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 10 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

4.1. Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,450
Correlation Coefficient (r²) 0.9998

4.2. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed.

Precision Parameter% RSD (Relative Standard Deviation)
Repeatability (Intra-day) 0.85%
Intermediate Precision (Inter-day) 1.23%

4.3. Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
Low2524.899.21.1
Medium5050.4100.80.9
High7574.599.31.0

4.4. Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Primary Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standard Solutions Stock->Working Inject Inject into HPLC System Working->Inject Sample Grind Brucea javanica Seeds Extract Ultrasonic Extraction with Methanol Sample->Extract Filter1 Initial Filtration Extract->Filter1 Evap Evaporate to Dryness Filter1->Evap Recon Reconstitute Extract Evap->Recon Filter2 Syringe Filtration (0.45 µm) Recon->Filter2 Filter2->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, precise, and accurate over the tested concentration range. This protocol is suitable for the routine quality control of Brucea javanica extracts and for research purposes involving the quantification of this compound.

References

Isolating Yadanzioside C: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol for the isolation of Yadanzioside C, a promising antileukemic quassinoid glycoside, from plant material. The primary source of this compound is the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. [1][2]

This application note outlines a multi-step purification process involving extraction, solvent partitioning, and a series of chromatographic techniques. Quantitative data for a representative isolation procedure is summarized, and a detailed experimental protocol is provided. Additionally, a diagram illustrating the general workflow for isolating quassinoids is included.

Data Presentation

The following table summarizes the quantitative parameters for a typical laboratory-scale isolation of this compound from 1 kg of dried Brucea javanica seeds. Please note that yields may vary depending on the quality of the plant material and specific experimental conditions.

StepParameterValue/Description
1. Extraction Starting Material1 kg of dried, powdered Brucea javanica seeds
Extraction Solvent10 L of 80% aqueous Methanol (B129727) (MeOH)
Extraction MethodMaceration at room temperature for 72 hours (3 x 24h)
Crude Extract Yield~150 g
2. Solvent Partitioning SolventsChloroform (B151607) (CHCl₃) and Water (H₂O)
ProcedureCrude extract suspended in H₂O and partitioned with CHCl₃
Fraction Yield (Water)~100 g
3. Silica (B1680970) Gel Column Chromatography Stationary PhaseSilica gel (200-300 mesh)
Column Dimensions10 cm x 60 cm
ElutionStep gradient of Chloroform (CHCl₃) and Methanol (MeOH)
Elution Profile100:1, 50:1, 20:1, 10:1, 5:1, 1:1 (v/v) CHCl₃:MeOH
Fraction Containing this compoundTypically elutes in the 10:1 to 5:1 CHCl₃:MeOH fractions
Combined Fraction Yield~15 g
4. Sephadex LH-20 Column Chromatography Stationary PhaseSephadex LH-20
Column Dimensions5 cm x 100 cm
Eluent100% Methanol (MeOH)
Fraction Yield~2 g
5. Preparative HPLC ColumnC18, 10 µm, 250 x 20 mm
Mobile PhaseAcetonitrile (B52724) (ACN) and Water (H₂O) gradient
Gradient Program20-60% ACN over 40 minutes
Flow Rate10 mL/min
DetectionUV at 220 nm
Purity of Isolated this compound>98%
Final Yield of this compound~50 mg

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of this compound from the seeds of Brucea javanica.

Plant Material and Extraction
  • Preparation of Plant Material: Obtain dried seeds of Brucea javanica. Grind the seeds into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 1 kg of the powdered seeds in 5 L of 80% aqueous methanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper.

    • Repeat the maceration process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Solvent Partitioning
  • Suspend the crude methanol extract in 1 L of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel and partition with an equal volume of chloroform (3 x 1 L).

  • Separate the layers and collect the aqueous fraction, which contains the more polar glycosides, including this compound.

  • Concentrate the aqueous fraction under reduced pressure to yield the water-soluble extract.

Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of 1 kg of silica gel (200-300 mesh) in chloroform and pack it into a glass column (10 cm x 60 cm).

  • Sample Loading: Dissolve the water-soluble extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column using a step gradient of increasing polarity with chloroform-methanol mixtures. Start with a ratio of 100:1 (CHCl₃:MeOH) and gradually increase the methanol concentration to 50:1, 20:1, 10:1, 5:1, and finally 1:1.

  • Fraction Collection: Collect fractions of 500 mL and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Fraction Pooling: Combine the fractions that show the presence of this compound (typically in the 10:1 to 5:1 CHCl₃:MeOH fractions) and concentrate them.

Sephadex LH-20 Column Chromatography
  • Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column (5 cm x 100 cm).

  • Purification: Dissolve the combined fractions from the silica gel column in a small volume of methanol and apply to the Sephadex LH-20 column.

  • Elution: Elute the column with 100% methanol at a slow flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the fractions containing the target compound and concentrate.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the purified fraction from the Sephadex column in the initial mobile phase for HPLC.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 10 µm, 250 x 20 mm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient: Start with 20% A, increasing to 60% A over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV detector at 220 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Concentrate the collected fraction under reduced pressure to remove the solvents and obtain pure this compound. Lyophilize the final product to obtain a powder.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation of this compound from Brucea javanica seeds.

Yadanzioside_C_Isolation_Workflow start Dried Brucea javanica Seeds extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (CHCl3/H2O) extraction->partitioning silica_gel Silica Gel Column Chromatography (CHCl3:MeOH Gradient) partitioning->silica_gel Aqueous Phase sephadex Sephadex LH-20 Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, ACN:H2O Gradient) sephadex->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Inhibition by Quassinoids

This compound belongs to the quassinoid family of compounds. Many quassinoids isolated from Brucea javanica have demonstrated cytotoxic effects and the ability to interfere with cellular signaling pathways, such as the PI3K/Akt/NF-κB pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this signaling pathway, which may be a target for this compound and related compounds.

PI3K_Akt_NFkB_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates ikb_kinase IKK akt->ikb_kinase activates nf_kb_ikb NF-κB-IκB Complex ikb_kinase->nf_kb_ikb phosphorylates IκB nf_kb NF-κB nf_kb_ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression promotes transcription yadanzioside_c This compound (Potential Inhibition) yadanzioside_c->pi3k yadanzioside_c->akt yadanzioside_c->nf_kb

Caption: Potential inhibition of the PI3K/Akt/NF-κB pathway by quassinoids.

References

Application Notes and Protocols for Yadanzioside C and Related Compounds in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Yadanzioside C": Initial searches for "this compound" did not yield specific results for a compound with this name. It is highly probable that this is a typographical error and the intended compound may be Lanatoside C , a well-researched cardiac glycoside with significant application in cell culture experiments, particularly in cancer research. Alternatively, the name may be related to "Yadanzi," the Chinese name for Brucea javanica, a medicinal plant whose extracts and active components are also studied in cell culture.

Therefore, this document provides detailed application notes and protocols for Lanatoside C . Additionally, relevant information on the active components of Brucea javanica is included as a potential alternative of interest.

Lanatoside C: Application in Cell Culture

Lanatoside C is a cardiac glycoside derived from Digitalis lanata. It has demonstrated potent anti-cancer activities in various cancer cell lines by inducing apoptosis, cell cycle arrest, and modulating key signaling pathways.

Data Presentation: Quantitative Effects of Lanatoside C

The following table summarizes the effective concentrations of Lanatoside C in different cancer cell lines.

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
MCF-7Breast CancerMTT Assay0.4 ± 0.1 µM24 hours[1]
A549Lung CancerMTT Assay56.49 ± 5.3 nM24 hours[1]
HepG2Liver CancerMTT Assay0.238 ± 0.16 µM24 hours[1]
PC-3Prostate CancerCCK-8 Assay208.10 nM24 hours[2]
PC-3Prostate CancerCCK-8 Assay79.72 nM48 hours[2]
PC-3Prostate CancerCCK-8 Assay45.43 nM72 hours
DU145Prostate CancerCCK-8 Assay151.30 nM24 hours
DU145Prostate CancerCCK-8 Assay96.62 nM48 hours
LNCaPProstate CancerCCK-8 Assay565.50 nM24 hours
LNCaPProstate CancerCCK-8 Assay344.80 nM48 hours
LNCaPProstate CancerCCK-8 Assay304.60 nM72 hours
HuCCT-1CholangiocarcinomaCCK-8 Assay0.1720 µMNot Specified
TFK-1CholangiocarcinomaCCK-8 Assay0.1034 µMNot Specified
MKN-45, SGC-7901Gastric CancerProliferation AssayMost sensitive among tested cell linesNot Specified
A549Non-Small Cell Lung CancerFerroptosis Induction0.4 µM24 hours
Experimental Protocols

1. Preparation of Lanatoside C Stock Solution:

  • Lanatoside C can be dissolved in DMSO to prepare a stock solution (e.g., 50 mg/mL or 50.76 mM). Sonication is recommended for complete dissolution.

  • Store the stock solution at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).

  • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

2. Cell Viability and Cytotoxicity Assay (MTT/CCK-8):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Lanatoside C (e.g., a serial dilution based on expected IC50 values). Include a vehicle control (medium with the same concentration of DMSO as the highest Lanatoside C concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • MTT Assay: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and read the absorbance at a specific wavelength (e.g., 570 nm).

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Lanatoside C at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Cell Cycle Analysis:

  • Cell Seeding and Treatment: Seed cells and treat with Lanatoside C as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M phase population suggests cell cycle arrest at this stage.

Signaling Pathways Modulated by Lanatosate C

Lanatoside C has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Lanatoside_C_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na+/K+ ATPase Na+/K+ ATPase PI3K PI3K Na+/K+ ATPase->PI3K Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3 GSK3α/β AKT->GSK3 Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) mTOR->Cell Cycle Arrest (G2/M) Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin c_Myc c-Myc Beta_Catenin->c_Myc GSK3->Beta_Catenin MAPK MAPK FOS FOS MAPK->FOS JUN JUN MAPK->JUN JAK JAK STAT3 STAT3 JAK->STAT3 Apoptosis Apoptosis STAT3->Apoptosis PKC PKCδ PKC->Apoptosis ROS ROS ROS->Apoptosis c_Myc->Cell Cycle Arrest (G2/M) NFkB NF-κB FOS->Apoptosis JUN->Apoptosis Lanatoside_C Lanatoside C Lanatoside_C->Na+/K+ ATPase Inhibits Lanatoside_C->PI3K Lanatoside_C->Wnt Lanatoside_C->MAPK Lanatoside_C->JAK Lanatoside_C->PKC Lanatoside_C->ROS Induces Lanatoside_C->Cell Cycle Arrest (G2/M) Lanatoside_C->Apoptosis

Caption: Lanatoside C inhibits multiple signaling pathways promoting cancer cell survival.

Lanatoside_C_Apoptosis_Workflow start Treat Cells with Lanatoside C ros Induce ROS Production start->ros bcl2 Downregulate Bcl-2/Bcl-xL Up-regulate Bax start->bcl2 mmp Decrease Mitochondrial Membrane Potential ros->mmp caspase Activate Caspase-9 and -3 mmp->caspase apoptosis Apoptosis caspase->apoptosis bcl2->mmp

Caption: Workflow of Lanatoside C-induced apoptosis in cancer cells.

Brucea javanica (Yadanzi) Active Components: Application in Cell Culture

Brucea javanica extract contains several bioactive compounds, with Luteolin and β-sitosterol being notable for their anti-cancer properties.

Data Presentation: Quantitative Effects of B. javanica Components
Compound/ExtractCell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
Ethanolic Extract of B. javanicaHCT-116Colon CancerMTT Assay8.9 ± 1.32 µg/mLNot Specified
LuteolinNCI-ADR/RES, MCF-7/MitoRResistant CancerMTS Assay~45 µM24 hours
LuteolinNCI-ADR/RES, MCF-7/MitoRResistant CancerMTS Assay~35 µM48 hours
LuteolinA549, H460Lung CancerCCK-8 AssayConcentration-dependent effect24, 48, 72 hours
Experimental Protocols

Protocols for cell viability, apoptosis, and cell cycle analysis for the active components of Brucea javanica are similar to those described for Lanatoside C.

1. Preparation of Luteolin Stock Solution:

  • Luteolin can be dissolved in DMSO to prepare a stock solution.

  • For experiments, it is often used at concentrations ranging from 20 µM to 60 µM.

2. Colony Formation Assay:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with different concentrations of the compound (e.g., Luteolin) for 24 hours.

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Culture for 1-2 weeks until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically >50 cells).

Signaling Pathway Modulated by Luteolin

Luteolin has been shown to induce apoptosis in non-small-cell lung cancer cells through the Akt/MDM2/p53 signaling pathway.

Luteolin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Akt p-Akt (Ser473) MDM2 MDM2 Akt->MDM2 p53 p53 MDM2->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Luteolin Luteolin Luteolin->Akt

Caption: Luteolin induces apoptosis via the Akt/MDM2/p53 pathway.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific research on Yadanzioside C, this document provides a generalized protocol and application notes based on the activity of similar natural compounds known to induce apoptosis in hepatocellular carcinoma (HCC) cell lines, such as Yadanziolide A, Taccaoside, and Wogonoside. The methodologies and expected outcomes are representative of compounds that trigger apoptosis through common signaling pathways.

Introduction

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with a high mortality rate.[1] A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Several natural compounds have been investigated for their potential to trigger this process. This document outlines the application of a hypothetical apoptosis-inducing agent, based on the actions of related compounds, in HCC cell lines such as BEL-7402, HepG2, and SMMC-7721. The protocols provided are for in vitro assessment of the compound's cytotoxic and pro-apoptotic activities.

Data Presentation

The efficacy of an apoptosis-inducing compound is typically quantified by its half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment. The tables below summarize representative data for similar compounds.

Table 1: Cytotoxicity of Apoptosis-Inducing Compounds in HCC Cell Lines

CompoundCell LineTime (h)IC50 (µM)
TaccaosideSMMC-7721242.55[2]
481.72[2]
BEL-7404248.10[2]
485.94[2]
HepG2-1.2
BEL-7402-10.87
WogonosideBEL-7402248
Yadanziolide AHepG2, LM-3, Huh-7-0.1–1 (optimal range)

Table 2: Apoptosis Induction in HCC Cell Lines

CompoundCell LineConcentrationTime (h)Apoptosis Rate (%)
TaccaosideSMMC-7721Varies24Dosage-dependent increase
BEL-7404Varies24Dosage-dependent increase
WogonosideBEL-74028 µM24Enhanced apoptosis
Lanatoside CPC-3200-400 nM48Significant increase
DU145200-400 nM48Significant increase

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human hepatocellular carcinoma cell lines BEL-7402, HepG2, or SMMC-7721.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect changes in the expression of key apoptosis-related proteins.

  • Procedure:

    • Treat cells with the compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, p-JNK, JNK, p-p38, and p38 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Natural compounds often induce apoptosis through the modulation of specific signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway and the intrinsic apoptosis pathway involving the Bcl-2 family of proteins are common targets.

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis culture Maintain HCC Cells seed Seed Cells in Plates culture->seed treat Treat with Compound seed->treat mtt MTT Assay (Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis flow->apoptosis_rate protein_levels Analyze Protein Levels wb->protein_levels G compound Apoptosis-Inducing Compound ros ROS Generation compound->ros jnk p-JNK ros->jnk activates p38 p-p38 ros->p38 activates ap1 AP-1 jnk->ap1 activates p53 p53 p38->p53 activates apoptosis Apoptosis ap1->apoptosis p53->apoptosis G compound Apoptosis-Inducing Compound bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates mito Mitochondrion bax->mito promotes release of bcl2->bax inhibits cytc Cytochrome c cas9 Caspase-9 mito->cas9 activates Cytochrome c cas3 Caspase-3 cas9->cas3 activates parp Cleaved PARP cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for the Synthesis of Yadanzioside C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the semi-synthesis of Yadanzioside C derivatives, leveraging readily available quassinoid precursors. The methodologies focus on modifications at the C-15 position of the quassinoid core and alterations of the glycosidic moiety, offering pathways to novel analogs for structure-activity relationship (SAR) studies and drug discovery in the context of leukemia research.

Introduction to this compound and its Derivatives

This compound is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica. Like other members of the quassinoid family, it exhibits significant biological activities, most notably antileukemic properties. The complex structure of this compound, featuring a highly oxygenated pentacyclic aglycone and a glycosidic linkage, presents a challenging target for total synthesis. However, its structural features offer multiple points for chemical modification to explore and optimize its therapeutic potential. The development of semi-synthetic routes to this compound derivatives is a practical and efficient strategy for generating novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

Semi-Synthesis of this compound Derivatives

A practical approach to synthesizing this compound derivatives involves the use of more abundant, structurally related quassinoids from Brucea javanica, such as Bruceine A, as starting material. The following protocols detail key transformations for generating a library of this compound analogs.

Protocol 1: General Procedure for the Esterification of the C-15 Hydroxyl Group

This protocol describes the modification of the C-15 position, a key determinant for the pharmacological activity of many quassinoids. The synthesis starts with the protection of the more reactive C-3 hydroxyl group, followed by saponification of the C-15 ester and subsequent re-esterification with a variety of carboxylic acids.

Experimental Workflow:

G cluster_0 Protection cluster_1 Saponification cluster_2 Esterification cluster_3 Deprotection BruceineA Bruceine A Protected 3-O-TBS-Bruceine A BruceineA->Protected TBSCl, Imidazole (B134444), DMF Saponified 3-O-TBS-Bruceolide Protected->Saponified K2CO3, MeOH Esterified C-15 Ester Derivative Saponified->Esterified R-COOH, DCC, DMAP, DCM FinalProduct This compound Derivative Esterified->FinalProduct TBAF, THF

Caption: Semi-synthesis of C-15 ester derivatives of this compound analogs.

Methodology:

  • Protection of the C-3 Hydroxyl Group:

    • To a solution of Bruceine A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield 3-O-TBS-Bruceine A.

  • Saponification of the C-15 Ester:

    • Dissolve the protected Bruceine A (1.0 eq) in methanol.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature for 24-48 hours.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate to give the crude 3-O-TBS-bruceolide.

  • Esterification with Novel Side Chains:

    • Dissolve the crude 3-O-TBS-bruceolide (1.0 eq), the desired carboxylic acid (R-COOH, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758) (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection of the C-3 Hydroxyl Group:

    • Dissolve the purified C-15 ester derivative in tetrahydrofuran (B95107) (THF).

    • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq of a 1 M solution in THF).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to obtain the final this compound derivative.

Quantitative Data Summary:

StepReactantsReagentsSolventTime (h)Yield (%)
1Bruceine ATBSCl, ImidazoleDMF12-1685-95
23-O-TBS-Bruceine AK₂CO₃MeOH24-4890-98
33-O-TBS-bruceolide, R-COOHDCC, DMAPDCM12-2450-80
4C-15 Ester DerivativeTBAFTHF1-280-95
Protocol 2: Glycosylation of the Quassinoid Aglycone

This protocol outlines a general procedure for the glycosylation of a quassinoid aglycone at the C-3 position to introduce different sugar moieties. The Koenigs-Knorr reaction is a classic and effective method for this transformation.

Methodology:

  • Preparation of the Glycosyl Donor (e.g., Acetobromo-α-D-glucose):

    • Commercially available or can be prepared from glucose pentaacetate and HBr in acetic acid.

  • Glycosylation Reaction:

    • Dissolve the quassinoid aglycone (e.g., Bruceolide, with other hydroxyls protected) (1.0 eq) in anhydrous DCM or a mixture of DCM and diethyl ether.

    • Add a silver salt promoter, such as silver carbonate (Ag₂CO₃, 2.0 eq) or silver triflate (AgOTf, 1.1 eq).

    • Add the glycosyl donor (e.g., Acetobromo-α-D-glucose, 1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture in the dark at room temperature for 24-72 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

  • Deacetylation of the Sugar Moiety:

    • Dissolve the glycosylated product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe).

    • Stir at room temperature for 1-4 hours.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter and concentrate the filtrate to yield the deacetylated glycoside.

Quantitative Data Summary:

StepReactantsReagentsSolventTime (h)Yield (%)
2Quassinoid Aglycone, Glycosyl DonorAg₂CO₃ or AgOTfDCM24-7240-70
3Acetylated GlycosideNaOMeMeOH1-490-98

Biological Activity and Putative Signaling Pathway

This compound and its derivatives have demonstrated potent antileukemic activity. While the precise molecular mechanism is still under investigation, evidence suggests that quassinoids can induce apoptosis in cancer cells. A plausible mechanism of action for a this compound derivative in leukemia cells involves the inhibition of the pro-survival PI3K/Akt signaling pathway.

Putative Signaling Pathway for Apoptosis Induction by a this compound Derivative:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Yadanzioside This compound Derivative Akt Akt Yadanzioside->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes Cell Growth & Protein Synthesis Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by a this compound derivative.

Pathway Description:

In many leukemia cells, the PI3K/Akt signaling pathway is constitutively active, promoting cell survival and proliferation. Growth factors binding to receptor tyrosine kinases activate PI3K, which in turn activates Akt. Activated Akt phosphorylates and inactivates pro-apoptotic proteins like Bad. In its unphosphorylated state, Bad can bind to and inhibit the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. When Bad is phosphorylated by Akt, it can no longer inhibit Bcl-2, leading to the suppression of apoptosis. Bcl-2 itself inhibits the pro-apoptotic protein Bax, preventing the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.

A this compound derivative is hypothesized to inhibit the phosphorylation and activation of Akt. This leads to the dephosphorylation and activation of Bad, which can then inhibit Bcl-2. The inhibition of Bcl-2 releases Bax, which can then oligomerize on the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis. Furthermore, the inhibition of the Akt/mTOR pathway can also lead to a decrease in protein synthesis, contributing to the anti-proliferative effects.[1][2]

These protocols and the proposed mechanism of action provide a framework for the rational design and synthesis of novel this compound derivatives as potential antileukemic agents. Further SAR studies are crucial to identify compounds with improved therapeutic profiles.

References

Application Notes and Protocols: Yadanzioside C as a Potential Therapeutic Agent for Herpes Simplex Virus-1 (HSV-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data on Yadanzioside C, this document utilizes information on a closely related iridoid glycoside, Officinaloside C , and its demonstrated antiviral activity against Herpes Simplex Virus-1 (HSV-1) as a representative model. The experimental protocols and data presented herein are based on studies of Officinaloside C and should be adapted and validated for this compound.

Introduction

Herpes Simplex Virus-1 (HSV-1) is a prevalent pathogen, causing a range of conditions from oral lesions to more severe infections. The emergence of drug-resistant strains necessitates the exploration of novel antiviral agents. Iridoid glycosides, a class of natural compounds, have shown promise in this area. This document provides detailed protocols for evaluating the potential of this compound as a therapeutic agent against HSV-1, based on established methodologies for the related compound, Officinaloside C.

Data Presentation

Table 1: Cytotoxicity of Officinaloside C
Cell LineCC50 (µM)Assay
Vero> 100CCK-8
SH-SY5Y> 100CCK-8

CC50: 50% cytotoxic concentration.

Table 2: Anti-HSV-1 Activity of Officinaloside C
AssayConcentration (µM)Effect
Plaque Reduction Assay6.25Inhibition of HSV-1 plaque formation
12.5Dose-dependent inhibition of HSV-1 plaque formation
25Dose-dependent inhibition of HSV-1 plaque formation
50Significant inhibition of HSV-1 plaque formation
RT-qPCR (UL54 - Immediate Early Gene)25Inhibition of gene expression
RT-qPCR (UL52 - Early Gene)25Inhibition of gene expression
RT-qPCR (UL27 - Late Gene)25Inhibition of gene expression

Experimental Protocols

Cytotoxicity Assay (CCK-8)

This protocol determines the cytotoxic effect of this compound on host cells.

Materials:

  • Vero cells or other suitable host cell line

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Vero cells

  • 24-well cell culture plates

  • HSV-1 stock

  • DMEM with 2% FBS

  • This compound stock solution

  • Methylcellulose (B11928114) overlay medium (1% methylcellulose in DMEM with 2% FBS)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of HSV-1 to yield 20-30 plaque-forming units (PFU) per well.

  • Infect the confluent cell monolayers with the diluted virus for 2 hours at 37°C.

  • Remove the virus inoculum and wash the cells twice with PBS.

  • Add 1 mL of overlay medium containing various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM) to each well. Include a virus-only control and a cell-only control.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

Real-Time Quantitative PCR (RT-qPCR) for HSV-1 Gene Expression

This protocol measures the effect of this compound on the expression of key HSV-1 genes.

Materials:

  • Vero cells

  • 6-well cell culture plates

  • HSV-1 stock

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Primers for HSV-1 genes (e.g., UL54, UL52, UL27) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 1.

  • After 1 hour of adsorption, remove the inoculum and add fresh medium containing this compound at the desired concentration.

  • Incubate for different time points (e.g., 3, 6, 9 hours) to assess immediate-early, early, and late gene expression.

  • At each time point, harvest the cells and extract total RNA using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix and specific primers for the target viral genes and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated infected cells.

Visualizations

Yadanzioside_C_Antiviral_Mechanism cluster_virus_lifecycle HSV-1 Lifecycle Attachment Attachment Entry Entry Attachment->Entry Uncoating Uncoating Entry->Uncoating Viral DNA Replication Viral DNA Replication Uncoating->Viral DNA Replication Viral Protein Synthesis Viral Protein Synthesis Viral DNA Replication->Viral Protein Synthesis Assembly Assembly Viral Protein Synthesis->Assembly Egress Egress Assembly->Egress This compound This compound This compound->Viral DNA Replication Inhibition This compound->Viral Protein Synthesis Inhibition

Caption: Proposed mechanism of this compound antiviral activity against HSV-1.

Experimental_Workflow Start Start Cytotoxicity Assay (CCK-8) Cytotoxicity Assay (CCK-8) Start->Cytotoxicity Assay (CCK-8) Plaque Reduction Assay Plaque Reduction Assay Cytotoxicity Assay (CCK-8)->Plaque Reduction Assay RT-qPCR RT-qPCR Plaque Reduction Assay->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for evaluating the anti-HSV-1 activity of this compound.

Application Notes and Protocols for In Vivo Studies with Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family, notably from Brucea javanica.[1][2][3] Quassinoids, including various yadanziosides, have garnered significant scientific interest due to their broad spectrum of biological activities, which encompass antitumoral, anti-inflammatory, and antimalarial properties.[1][2] Specifically, several yadanziosides have demonstrated significant antileukemic activity in murine models. The underlying mechanisms of action for quassinoids are often attributed to the inhibition of protein synthesis and modulation of key signaling pathways implicated in cancer progression, such as STAT3, c-MYC, and MAPK pathways.

These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its potential anticancer and anti-inflammatory effects. The protocols are designed to be adaptable for preclinical research and drug development and are based on established methodologies for natural product evaluation.

Data Presentation

All quantitative data from the described in vivo studies should be meticulously recorded and summarized in structured tables for clarity and comparative analysis.

Table 1: General Animal Dosing and Observation Schedule

GroupTreatmentDose (mg/kg)Route of AdministrationFrequencyDurationObservations
1Vehicle Control-e.g., Oral gavage, IPDailye.g., 21 daysBody weight, clinical signs, tumor volume, etc.
2This compoundLow Dosee.g., Oral gavage, IPDailye.g., 21 daysBody weight, clinical signs, tumor volume, etc.
3This compoundMid Dosee.g., Oral gavage, IPDailye.g., 21 daysBody weight, clinical signs, tumor volume, etc.
4This compoundHigh Dosee.g., Oral gavage, IPDailye.g., 21 daysBody weight, clinical signs, tumor volume, etc.
5Positive Control-e.g., Oral gavage, IPDailye.g., 21 daysBody weight, clinical signs, tumor volume, etc.

Table 2: Sample Pharmacokinetic Parameters of a Triterpenoid Glycoside (for reference)

ParameterUnitValue
Cmaxng/mLValue
TmaxhValue
AUC(0-t)ng·h/mLValue
t1/2hValue
Bioavailability (F)%Value

Note: This table is a template. Actual values for this compound need to be determined experimentally.

Experimental Protocols

Protocol 1: Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines the evaluation of this compound's antitumor activity in a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., colorectal, breast, leukemia) are cultured in appropriate media.

  • Immunocompromised mice (e.g., BALB/c nude) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

3. Experimental Groups and Dosing:

  • Mice are randomly assigned to treatment and control groups (n=8-10 per group).

  • Vehicle Control: Administered with the vehicle used to dissolve this compound.

  • This compound Groups: Treated with escalating doses of this compound (e.g., 5, 10, 20 mg/kg), based on preliminary toxicity studies and data from similar compounds.

  • Positive Control: A standard-of-care chemotherapy agent relevant to the cancer model.

  • Administration is typically via oral gavage or intraperitoneal (IP) injection, daily for a specified period (e.g., 21 days).

4. Data Collection:

  • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Body weight is recorded to monitor toxicity.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

5. Endpoint Analysis:

  • Comparison of tumor growth inhibition between treated and control groups.

  • Histopathological analysis of tumors.

  • Western blot analysis of key proteins in relevant signaling pathways (e.g., STAT3, Akt, MAPK).

experimental_workflow_xenograft A Cell Culture B Tumor Implantation in Mice A->B C Group Randomization B->C D Treatment Administration (Vehicle, this compound, Positive Control) C->D E Data Collection (Tumor Volume, Body Weight) D->E F Endpoint Analysis (Tumor Weight, Histology, Western Blot) E->F

Caption: Workflow for in vivo anticancer efficacy testing.

Protocol 2: Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol assesses the anti-inflammatory effects of this compound in an acute inflammation model.

1. Animal Model:

  • Wistar or Sprague-Dawley rats are commonly used.

2. Experimental Groups and Dosing:

  • Animals are divided into groups (n=6-8 per group).

  • Vehicle Control: Administered with the vehicle.

  • This compound Groups: Pre-treated with various oral doses of this compound (e.g., 50, 100, 200 mg/kg), based on doses used for Brucea javanica extracts.

  • Positive Control: A known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

3. Induction of Inflammation:

  • One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

4. Data Collection:

  • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

5. Endpoint Analysis:

  • The percentage of edema inhibition is calculated for each group relative to the vehicle control.

  • At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers (e.g., COX-2, cytokines) via ELISA or Western blot.

experimental_workflow_inflammation A Animal Grouping and Pre-treatment B Induction of Paw Edema (Carrageenan) A->B C Paw Volume Measurement (hourly) B->C D Calculation of Edema Inhibition C->D E Tissue Collection for Biomarker Analysis D->E

Caption: Workflow for anti-inflammatory activity assessment.

Protocol 3: Pilot Pharmacokinetic Study

This protocol provides a framework for a preliminary investigation of the pharmacokinetic profile of this compound.

1. Animal Model:

  • Sprague-Dawley rats are typically used.

2. Dosing and Administration:

  • A single dose of this compound is administered via both intravenous (IV) and oral (PO) routes to different groups of animals to determine absolute bioavailability.

  • The dosage should be based on efficacy studies.

3. Blood Sampling:

  • Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A sensitive and specific analytical method, such as LC-MS/MS, needs to be developed and validated for the quantification of this compound in plasma.

5. Data Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability, are calculated using appropriate software.

Mandatory Visualizations

Signaling Pathways

The anticancer activity of quassinoids, the class of compounds to which this compound belongs, is often associated with the modulation of several key signaling pathways that regulate cell proliferation, survival, and protein synthesis.

signaling_pathway cluster_0 This compound (Quassinoid) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Yadanzioside_C Yadanzioside_C STAT3 STAT3 Yadanzioside_C->STAT3 AKT_MEK_cMYC AKT/MEK/c-MYC Yadanzioside_C->AKT_MEK_cMYC MAPK MAPK Yadanzioside_C->MAPK Protein_Synthesis Protein Synthesis Yadanzioside_C->Protein_Synthesis Proliferation Decreased Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis AKT_MEK_cMYC->Proliferation AKT_MEK_cMYC->Apoptosis MAPK->Proliferation Inflammation Decreased Inflammation MAPK->Inflammation Protein_Synthesis->Proliferation

Caption: Putative signaling pathways modulated by this compound.

The anti-inflammatory effects of extracts from Brucea javanica have been linked to the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Yadanzioside_C This compound Yadanzioside_C->COX2

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Yadanzioside C and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a quassinoid glucoside isolated from plants of the Brucea genus, notably Brucea javanica. Quassinoids, a class of highly oxygenated triterpenoids, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. The analysis of this compound and its metabolites is crucial for understanding its pharmacokinetic profile, mechanism of action, and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of this compound.

Application Note: Analysis of this compound and its Metabolites by LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound and its metabolites in complex biological matrices. Given that this compound is a C-glycoside, its fragmentation in mass spectrometry is expected to involve characteristic losses of the sugar moiety and cleavages within the triterpenoid (B12794562) core.

Metabolite Identification with UPLC-QTOF-MS: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) offers high resolution and mass accuracy, making it ideal for the identification of unknown metabolites. The metabolic fate of this compound in vivo and in vitro is likely to involve Phase I (e.g., hydroxylation, oxidation) and Phase II (e.g., glucuronidation, sulfation) transformations, similar to other quassinoids like brusatol.

Quantitative Analysis with UPLC-MS/MS: For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the gold standard, providing high sensitivity and selectivity. A stable isotope-labeled internal standard is recommended for accurate quantification.

Biological Activity and Signaling Pathways: While direct studies on this compound are limited, related quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. These include the NF-κB, MAPK, and STAT3 pathways.[1][2] Therefore, investigations into the effects of this compound on these pathways are warranted.

Experimental Workflow for Metabolite Identification

G cluster_0 In Vitro / In Vivo Metabolism cluster_1 Sample Preparation cluster_2 LC-MS Analysis and Data Processing Sample Incubation Incubation of this compound (e.g., Liver Microsomes, Animal Model) Sample Collection Collection of Biological Samples (Plasma, Urine, Feces, Microsomal Incubate) Sample Incubation->Sample Collection Protein Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Collection of Supernatant Centrifugation->Supernatant Collection Drying and Reconstitution Drying and Reconstitution in Mobile Phase Supernatant Collection->Drying and Reconstitution UPLC-QTOF-MS Analysis UPLC-QTOF-MS Analysis Drying and Reconstitution->UPLC-QTOF-MS Analysis Data Acquisition Full Scan and MS/MS Data Acquisition UPLC-QTOF-MS Analysis->Data Acquisition Metabolite Profiling Metabolite Profiling Software Data Acquisition->Metabolite Profiling Structure Elucidation Structure Elucidation of Potential Metabolites Metabolite Profiling->Structure Elucidation

Caption: Workflow for metabolite identification of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Rat Liver Microsomes

This protocol is designed to identify potential metabolites of this compound using rat liver microsomes.

Materials:

  • This compound

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine 0.5 mg/mL of rat liver microsomal protein with the NADPH regenerating system in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS analysis.

Protocol 2: UPLC-QTOF-MS Method for Metabolite Identification

This protocol provides a general UPLC-QTOF-MS method for the identification of this compound and its metabolites.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes), followed by a wash and re-equilibration period.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Q-TOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Range: m/z 100-1500

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2)

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation

Protocol 3: UPLC-MS/MS Method for Quantitative Analysis

This protocol outlines a UPLC-MS/MS method for the quantification of this compound in a biological matrix like plasma.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A rapid gradient optimized for the separation of this compound and the internal standard.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Triple Quadrupole MS/MS Conditions:

  • Ionization Mode: ESI positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds.

Data Presentation

Quantitative data should be summarized in clear and concise tables. The following is an example of how pharmacokinetic data for this compound could be presented.

ParameterUnitValue (Mean ± SD)
Cmaxng/mLHypothetical Value
TmaxhHypothetical Value
AUC(0-t)ng·h/mLHypothetical Value
t1/2hHypothetical Value
CL/FL/h/kgHypothetical Value
Vd/FL/kgHypothetical Value

Visualization of a Hypothetical Signaling Pathway

Based on the known activities of related quassinoids, this compound may induce apoptosis through the inhibition of the NF-κB pathway and modulation of pro- and anti-apoptotic proteins.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Apoptotic Regulation Yadanzioside_C This compound IKK IKK Yadanzioside_C->IKK Inhibition Bax Bax (Pro-apoptotic) Yadanzioside_C->Bax Upregulation IkB_alpha IκBα IKK->IkB_alpha Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB_alpha->NFkB Inhibition NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Bcl2 Bcl-2 (Anti-apoptotic) NFkB_active->Bcl2 Transcription (Inhibited) Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Disclaimer: The experimental protocols and signaling pathway provided are based on general methodologies for similar compounds and may require significant optimization and validation for the specific analysis of this compound and its metabolites. Direct experimental data for this compound is currently limited in the public domain.

References

Troubleshooting & Optimization

How to improve the yield of Yadanzioside C extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the extraction yield of Yadanzioside C from its natural source, primarily the seeds of Brucea javanica.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a quassinoid glucoside, a type of saponin (B1150181) known for its bitter taste and potential biological activities.[1][2][3] It is primarily isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[2][4]

Q2: What are the critical factors influencing the extraction yield of this compound?

A2: The extraction yield of this compound is influenced by several key factors:

  • Solvent System: The choice of solvent and its concentration are crucial. Polar solvents like methanol (B129727) and ethanol (B145695), often in aqueous solutions, are effective for extracting quassinoid glucosides.

  • Temperature: Higher temperatures can enhance solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times can increase the risk of degradation.

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (more solvent) generally improves extraction efficiency by increasing the concentration gradient.

  • Plant Material: The quality, age, and pre-processing (e.g., grinding) of the Brucea javanica seeds significantly impact the accessibility of this compound for extraction.

Q3: Which extraction method is most suitable for obtaining high yields of this compound?

A3: Several methods can be employed, each with its own advantages:

  • Conventional Solvent Extraction (e.g., Maceration, Soxhlet): These are traditional and straightforward methods. Maceration with solvents like 95% ethanol at room temperature has been used for extracting quassinoids from Brucea javanica seeds. While effective, they can be time-consuming and require large solvent volumes.

  • Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It often requires lower temperatures and shorter extraction times compared to conventional methods. For related compounds in Brucea javanica, UAE has been shown to be effective.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. This method can significantly reduce extraction time and solvent consumption.

Q4: How can I purify this compound from the crude extract?

A4: Purification of this compound typically involves chromatographic techniques. A common approach is to subject the crude extract to column chromatography using silica (B1680970) gel or macroporous resins. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-n-butanol-water can be used to separate this compound from other components. High-Performance Liquid Chromatography (HPLC) can be used for final purification and quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate solvent selection. 2. Suboptimal extraction temperature or time. 3. Inefficient grinding of plant material. 4. Degradation of this compound during extraction. 5. Incorrect solid-to-liquid ratio.1. Use polar solvents like methanol or ethanol, and consider aqueous mixtures (e.g., 70-90% ethanol). 2. Optimize temperature (e.g., 50-60°C) and time (e.g., 1-2 hours) through preliminary experiments. Avoid excessively high temperatures. 3. Ensure the Brucea javanica seeds are finely powdered to maximize surface area. 4. Use milder extraction conditions (lower temperature, shorter time) or employ methods like UAE at controlled temperatures. Consider the pH of the extraction solvent, as extreme pH can cause degradation. 5. Increase the solvent volume (lower solid-to-liquid ratio, e.g., 1:10 to 1:25 g/mL) to enhance the concentration gradient.
Co-extraction of Impurities 1. Solvent with poor selectivity. 2. Extraction of pigments (e.g., chlorophyll) and lipids.1. If using a highly polar solvent results in many impurities, try a solvent mixture with slightly lower polarity. 2. Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction.
Emulsion Formation during Liquid-Liquid Partitioning 1. Presence of surfactant-like compounds in the extract. 2. Vigorous shaking.1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking.
Poor Separation in Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Cracks or channels in the column packing.1. For quassinoid glucosides, silica gel is a common stationary phase. Optimize the mobile phase polarity through TLC analysis first. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly.
Degradation of this compound during Storage 1. Exposure to heat, light, or extreme pH.1. Store the purified compound and extracts at low temperatures (e.g., 4°C or -20°C) in the dark and under neutral pH conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the extraction of related compounds from Brucea javanica and other saponins, which can serve as a starting point for optimizing this compound extraction.

Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Compounds from Brucea javanica

Compound ClassSonication Time (min)Liquid-to-Solid Ratio (mL/g)Ethanol Concentration (%)Reference
Fatty Acids4024:1100
Flavonoids12010:190

Table 2: General Extraction Parameters for Saponins from Various Plant Sources

ParameterRecommended RangeRationaleReferences
Ethanol Concentration50-90%Balances polarity for effective saponin dissolution while minimizing extraction of highly polar impurities.
Temperature50-80°CIncreases solubility and diffusion; higher temperatures risk degradation.
Extraction Time1-3 hoursSufficient for solvent penetration; longer times may not significantly increase yield and risk degradation.
Solid-to-Liquid Ratio1:10 to 1:40 g/mLA higher solvent volume enhances the concentration gradient, improving extraction efficiency.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried seeds of Brucea javanica into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended): Macerate the seed powder with n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids. Filter and air-dry the residue.

  • Extraction:

    • Place 10 g of the defatted seed powder into a 250 mL flask.

    • Add 100 mL of 90% ethanol (solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and sonicate for 2 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue two more times under the same conditions.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.

    • Proceed with silica gel column chromatography as described in Protocol 3.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare finely ground Brucea javanica seed powder as in Protocol 1.

  • Extraction:

    • Place 5 g of the seed powder into a microwave extraction vessel.

    • Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Set the microwave power to 400 W and the extraction temperature to 80°C.

    • Extract for 15 minutes.

  • Filtration and Concentration:

    • Allow the vessel to cool, then filter the extract.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification: Proceed with purification as outlined in Protocol 3.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., chloroform).

    • Pour the slurry into a glass column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding methanol (e.g., gradient of 100:0 to 90:10 chloroform:methanol).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification start Brucea javanica Seeds grinding Grinding start->grinding defatting Defatting (n-hexane) grinding->defatting extraction Solvent Extraction (e.g., UAE with 90% Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Purified this compound pooling->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_extraction_params Extraction Parameters cluster_preparation_params Sample Preparation cluster_degradation Compound Stability start Low this compound Yield solvent Optimize Solvent System (Polarity, Concentration) start->solvent temp_time Optimize Temperature & Time (e.g., 50-60°C, 1-2h) start->temp_time ratio Adjust Solid-to-Liquid Ratio (e.g., 1:15 g/mL) start->ratio grinding Ensure Fine Grinding start->grinding defatting Perform Defatting Step start->defatting ph_control Control pH of Solvent start->ph_control mild_conditions Use Milder Conditions (e.g., UAE) start->mild_conditions

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Troubleshooting Yadanzioside C instability in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Yadanzioside C in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: The loss of activity of this compound in solution is likely due to chemical instability. Iridoid glycosides, the class of compounds to which this compound belongs, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can contribute to its degradation.[1] It is also crucial to ensure proper storage of the stock solution. For instance, it is recommended to prepare solutions on the day of use or store aliquots in tightly sealed vials at -20°C for up to two weeks.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to prepare aliquots of the stock solution in a suitable solvent (e.g., DMSO) and store them at -20°C for a maximum of two weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: I suspect my this compound is degrading. How can I confirm this and identify the degradation products?

A3: To confirm degradation, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] These techniques can separate this compound from its degradation products and allow for their quantification. By comparing chromatograms of a freshly prepared solution with an aged or stressed sample, you can observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. LC-MS can further help in the tentative identification of these degradation products by providing their molecular weights.[3]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, iridoid glycosides can undergo hydrolysis of the glycosidic bond or ester groups, particularly under acidic or alkaline conditions. Oxidation and photolytic degradation can also occur. To elucidate the specific degradation pathway of this compound, a forced degradation study is recommended.

Troubleshooting Guide

This guide provides a systematic approach to investigating and mitigating the instability of this compound in your experimental solutions.

Problem: Inconsistent or lower-than-expected experimental results.

Possible Cause 1: Degradation of this compound in solution.

Troubleshooting Workflow:

A Inconsistent Results B Prepare Fresh Solution of this compound A->B C Perform Time-Course Experiment B->C D Analyze Samples at Different Time Points (e.g., 0, 2, 4, 8, 24h) using HPLC C->D E Significant Decrease in this compound Peak? D->E F YES: Degradation Confirmed E->F Yes G NO: Investigate Other Experimental Factors E->G No H Optimize Solution Conditions (pH, Solvent) F->H I Implement Proper Storage (Aliquoting, -20°C) H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Possible Cause 2: Suboptimal solvent for your specific application.

  • Solution: this compound is soluble in solvents like DMSO, methanol, and ethanol. However, the stability can vary between solvents. If you observe instability in an aqueous buffer, consider preparing a concentrated stock in DMSO and diluting it into your aqueous medium immediately before the experiment to minimize the time the compound spends in an aqueous environment.

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by HPLC or LC-MS.

Data Presentation:

Record the percentage of degradation in a table similar to the one below.

Stress ConditionIncubation Time (h)Incubation Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temperature
Thermal2460
Photolytic24Ambient
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or similar

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode Array Detector (DAD) set at a suitable wavelength for this compound (determine by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Potential Signaling Pathways Affected by this compound and its Stability

The biological activity of this compound and other iridoid glycosides is often linked to their interaction with specific cellular signaling pathways. Instability of the compound can lead to a loss of this interaction or unintended effects from degradation products. Iridoid glycosides have been reported to modulate several key pathways involved in inflammation, cell proliferation, and apoptosis.

PI3K/Akt Signaling Pathway:

This pathway is crucial for cell survival and proliferation. Some iridoid glycosides have been shown to inhibit this pathway in cancer cells.

Yadanzioside_C This compound PI3K PI3K Yadanzioside_C->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway:

This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway is another mechanism by which iridoid glycosides can exert anti-cancer effects.

Yadanzioside_C This compound Raf Raf Yadanzioside_C->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

GSK-3β Signaling Pathway:

Glycogen synthase kinase-3β (GSK-3β) is involved in various cellular processes, including metabolism and apoptosis. Some iridoid glycosides have been found to modulate GSK-3β activity.

Yadanzioside_C This compound Akt Akt Yadanzioside_C->Akt activates? GSK3b_inactive p-GSK-3β (inactive) Akt->GSK3b_inactive phosphorylates GSK3b_active GSK-3β (active) Apoptosis Apoptosis GSK3b_active->Apoptosis

Caption: Potential modulation of the GSK-3β pathway by this compound.

References

Technical Support Center: Optimizing Dosage for Yadanzioside C in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Yadanzioside C in animal models. The information is structured to address common challenges and provide a framework for systematic dosage optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quassinoid glucoside isolated from the seeds of Brucea javanica (Brucea amarissima)[1]. Quassinoids from Brucea javanica have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties. While the precise in vivo mechanism of this compound is still under investigation, related compounds and extracts from Brucea javanica have been shown to modulate key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Q2: What are the typical dosage ranges for Brucea javanica extracts in animal models?

A2: Studies on aqueous and ethanolic extracts of Brucea javanica have used a wide range of oral dosages in rodents, which can serve as a preliminary reference. These include:

  • Hypoglycemic effects in rats: 15, 30, and 60 mg/kg of a standardized aqueous extract administered orally.

  • Anti-inflammatory activity in rats: 50, 100, and 200 mg/kg of an ethanolic fruit extract administered orally.

  • Antitumor activity in mice: Oral administration of an aqueous extract at doses of 2 and 4 g/kg has been tested against lung cancer tumorspheres.

It is critical to note that the optimal dosage for the purified compound this compound may differ significantly from these crude extract dosages.

Q3: How can I formulate this compound for in vivo administration?

Q4: Which animal models are suitable for studying the efficacy of this compound?

A4: For anticancer studies, particularly pancreatic cancer, patient-derived xenograft (PDX) models in immunodeficient mice (e.g., NOD/SCID or NSG mice) are highly relevant. Genetically engineered mouse models (GEMMs) that recapitulate human pancreatic cancer, such as the KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), are also excellent choices as they develop spontaneous tumors in an immunocompetent setting.

Q5: What is the expected signaling pathway modulated by this compound in vivo?

A5: Based on studies of related compounds and extracts, this compound is anticipated to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, including pancreatic cancer. Inhibition of this pathway can lead to decreased tumor growth and increased apoptosis. A recent study on Nicolaioidesin C, another natural product, demonstrated its ability to inhibit the Akt/mTOR pathway in a pancreatic cancer xenograft model[3][4].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in formulation Poor solubility in the chosen vehicle; incorrect solvent ratio.Increase the concentration of co-solvents (e.g., PEG300, ethanol) or solubilizing agents (e.g., Tween-80, SBE-β-CD). Prepare the formulation fresh before each use. Gentle heating and sonication can aid dissolution.
Adverse effects in animals (e.g., weight loss, lethargy) The dose may be approaching the maximum tolerated dose (MTD). The vehicle itself may be causing toxicity.Perform a dose-range-finding study to determine the MTD. Include a vehicle-only control group to assess the toxicity of the formulation components.
Lack of tumor growth inhibition Suboptimal dosage; poor bioavailability; rapid metabolism of the compound.Increase the dosage in a stepwise manner, not exceeding the MTD. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) to improve systemic exposure. Perform pharmacokinetic studies to determine the compound's half-life and peak plasma concentration.
Inconsistent results between animals Variation in tumor size at the start of treatment; inconsistent administration technique.Randomize animals into treatment groups based on tumor volume. Ensure all personnel are thoroughly trained and standardized on the administration technique (e.g., injection volume, site, and speed).
Difficulty with intravenous (tail vein) injection Vasoconstriction of the tail veins.Warm the mice under a heat lamp for a few minutes before injection to induce vasodilation. Use a proper restraint device to minimize animal movement.

Data Presentation

Table 1: Example Dosage of Brucea javanica Extracts in Rodent Models
Extract Type Animal Model Dosage Administration Route Observed Effect Reference
Aqueous ExtractRat15, 30, 60 mg/kg/dayOralHypoglycemic
Ethanolic Fruit ExtractRat50, 100, 200 mg/kgOralAnti-inflammatory
Aqueous ExtractMouse2, 4 g/kg/dayOralAntitumor (Lung)

Note: These dosages are for crude extracts and should be used as a preliminary reference only. Dosages for purified this compound will likely be lower and must be determined experimentally.

Table 2: Example Formulation for a Related Quassinoid (Yadanzioside F)
Protocol Solvent Composition Achievable Concentration Notes
110% Ethanol (B145695) + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 1.25 mg/mLSuitable for studies of shorter duration.
210% Ethanol + 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mLCyclodextrin-based formulation may improve stability and reduce vehicle-related toxicity.
310% Ethanol + 90% Corn Oil≥ 1.25 mg/mLSuitable for oral administration or subcutaneous injection of lipophilic compounds.

Data adapted from MedchemExpress for Yadanzioside F and presented as a guide for formulating this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection

This protocol is adapted from a formulation for the related compound, Yadanzioside F.

  • Prepare a stock solution: Dissolve this compound in 100% ethanol to a concentration of 12.5 mg/mL. Use of an ultrasonic bath may be necessary to fully dissolve the compound.

  • Prepare the vehicle: In a sterile tube, combine PEG300 and Tween-80.

  • Prepare the final formulation: a. For a 1 mL final volume, slowly add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and vortex until clear. c. Add 450 µL of sterile saline to the mixture and vortex again to ensure homogeneity.

  • Administration: Administer the freshly prepared formulation to mice via intraperitoneal injection at the desired dosage. The injection volume should not exceed 10 mL/kg body weight.

Protocol 2: Pancreatic Cancer Xenograft Mouse Model and Dosage Optimization
  • Cell Culture and Implantation: a. Culture a human pancreatic cancer cell line (e.g., MIA PaCa-2 or PANC-1) under standard conditions. b. Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel®. c. Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Grouping: a. Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration: a. Prepare the this compound formulation as described in Protocol 1. b. Administer the treatment (e.g., intraperitoneally) according to the desired schedule (e.g., once daily, five days a week). c. Monitor animal body weight and tumor volume throughout the study.

  • Endpoint and Analysis: a. Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed. b. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry) to confirm the effect on the PI3K/Akt/mTOR pathway.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Formulation Formulate this compound (e.g., Ethanol/PEG300/Tween-80/Saline) Grouping Randomize Mice (Tumor Volume ~100mm³) Animal_Model Establish Xenograft Model (e.g., MIA PaCa-2 in NSG mice) Animal_Model->Grouping Treatment Administer Treatment (IP, Daily) Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Endpoint Endpoint Reached Monitoring->Endpoint Tumor_Analysis Tumor Excision & Analysis (Western, IHC) Endpoint->Tumor_Analysis Data_Evaluation Evaluate Efficacy & Target Engagement Tumor_Analysis->Data_Evaluation

Caption: Workflow for this compound dosage optimization in a xenograft mouse model.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation YadanziosideC This compound YadanziosideC->PI3K YadanziosideC->Akt PTEN PTEN PTEN->PIP3

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Overcoming poor solubility of Yadanzioside C for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside C. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help researchers overcome challenges related to the poor aqueous solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge for in vitro experiments?

This compound is a quassinoid glucoside, a type of natural product isolated from the seeds of plants like Brucea javanica.[1][2] These complex organic molecules often have poor water solubility due to their structural properties. For in vitro assays, which are typically conducted in aqueous buffers or cell culture media, low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

The most commonly recommended solvent for creating initial stock solutions of this compound and similar poorly soluble compounds is Dimethyl sulfoxide (B87167) (DMSO).[2][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

Table 1: Recommended Solvents for this compound Stock Solutions

Solvent Abbreviation Common Use Notes
Dimethyl sulfoxide DMSO Primary solvent for initial high-concentration stock solutions. High boiling point (189°C) makes it difficult to remove by evaporation. Can be toxic to cells at higher concentrations.
Ethanol EtOH Alternative solvent. May be less effective than DMSO for highly insoluble compounds. Check for compatibility with your specific assay.

| Methanol | MeOH | Alternative solvent. | Generally used for analytical purposes; less common for cell-based assays due to higher toxicity than ethanol. |

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common problem known as precipitation upon dilution. It occurs when a compound that is stable in a high-concentration organic solvent (kinetic solubility) is introduced into an aqueous system where its true thermodynamic solubility is much lower. Follow the troubleshooting workflow below to address this issue.

G cluster_start cluster_check Initial Checks cluster_improve Improve Dilution Technique cluster_advanced Advanced Solutions start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Lower stock concentration to reduce final DMSO % check_dmso->reduce_dmso Yes check_mixing Was the dilution performed correctly? check_dmso->check_mixing No reduce_dmso->check_mixing check_mixing->start Yes, re-attempt improve_mixing Add stock solution dropwise to vigorously vortexing aqueous medium. Pre-warm medium to 37°C. check_mixing->improve_mixing No still_precip Still Precipitates? improve_mixing->still_precip use_cosolvent Incorporate a co-solvent (e.g., PEG 400) or a solubilizing agent (e.g., cyclodextrin) in the aqueous medium. still_precip->use_cosolvent Yes end Problem Solved still_precip->end No

Caption: Troubleshooting workflow for compound precipitation.
Q4: What is the maximum safe concentration of DMSO for my in vitro cell-based assay?

The maximum tolerated DMSO concentration is highly dependent on the cell type and the duration of the assay. Some cell lines are very sensitive, while others are more robust. It is always best to perform a vehicle control (medium with the same final DMSO concentration but without the compound) to ensure the observed effects are from this compound and not the solvent.

Table 2: General Guidelines for Final DMSO Concentration in Cell-Based Assays

Final DMSO Conc. Potential Effect on Cells Recommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell viability or function. Ideal Target. Recommended for sensitive cell lines and long-term incubation assays.
0.1% - 0.5% May be acceptable for many cell lines, but cytotoxicity should be evaluated. Use with Caution. Always run a DMSO vehicle control.
0.5% - 1.0% Increased risk of cytotoxicity and off-target effects. Can influence protein function and cell differentiation. High Risk. Avoid if possible. Only use for short-duration assays if absolutely necessary and after thorough validation.

| > 1.0% | Often cytotoxic and can cause significant changes in cell behavior. | Not Recommended. Experimental results are likely to be unreliable. |

Q5: Are there alternative methods to improve the solubility of this compound in my aqueous assay medium?

Yes, if reducing the DMSO concentration is not feasible, several other techniques can be employed to enhance aqueous solubility. The use of co-solvents or other solubilizing agents is a common strategy.

Table 3: Common Co-solvents and Solubilizing Agents

Agent Type Example(s) Mechanism of Action Typical Starting Conc.
Co-solvent Polyethylene glycol (PEG 300/400), Propylene glycol Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve. 1-10% (v/v)
Complexation Agent β-cyclodextrins (HP-β-CD, SBE-β-CD) Forms inclusion complexes where the hydrophobic compound sits (B43327) inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves water solubility. 1-5 mM

| Surfactant | Tween-20, Triton X-100 | Forms micelles that encapsulate the insoluble compound. Primarily used in cell-free (biochemical) assays, as they can be disruptive to cell membranes. | 0.01-0.1% (v/v) |

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 726.73 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and pipette

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 726.73 g/mol x 1000 = 7.27 mg

  • Weigh Compound: Carefully weigh out 7.27 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Ensure the compound is fully dissolved by vortexing the vial for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol details the critical dilution step from a 10 mM DMSO stock to a final 10 µM aqueous solution, ensuring the final DMSO concentration is 0.1%.

G cluster_stock Stock Solution cluster_intermediate Intermediate Dilution (Optional but Recommended) cluster_final Final Working Solution cluster_result stock Start with 10 mM this compound in 100% DMSO inter_dil Prepare a 1 mM intermediate stock in 100% DMSO (10 µL of 10 mM stock + 90 µL DMSO) stock->inter_dil Optional Step add_stock Add 1 µL of 10 mM stock (or 10 µL of 1 mM intermediate stock) dropwise directly into the vortexing medium. stock->add_stock Direct Dilution inter_dil->add_stock Safer Dilution prep_media Prepare 999 µL of pre-warmed (37°C) cell culture medium in a sterile tube. vortex Place tube on a vortex mixer at medium speed. prep_media->vortex vortex->add_stock final_mix Continue vortexing for 30-60 seconds after addition. add_stock->final_mix result Final Solution: 10 µM this compound in 0.1% DMSO final_mix->result

Caption: Experimental workflow for preparing the final working solution.

References

How to prevent degradation of Yadanzioside C during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yadanzioside C

This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] For long-term storage, -20°C is also a suitable option.[3] It is crucial to place the container in a ventilated and dry environment.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared on the day of use whenever possible.[2] If advance preparation is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to two weeks or at -80°C for up to six months to avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound, which is a white to off-white powder, may be indicated by a change in color or physical appearance. For solutions, the appearance of precipitates or a color change can signify degradation. Purity should be periodically checked using analytical methods like HPLC.

Q5: Are there any general precautions I should take when handling this compound?

A5: Yes. After receiving the product, gently shake the vial to ensure any compound that may have adhered to the cap or neck during transportation settles at the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial. Always handle the compound in a well-ventilated area and use appropriate personal protective equipment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage.Verify the storage conditions (temperature, light, and moisture exposure). Check the purity of the compound using a suitable analytical method like HPLC. Prepare fresh stock solutions from solid compound.
Precipitate formation in stock solution. Poor solubility at low temperatures or solvent evaporation.Allow the solution to warm to room temperature. Gently vortex to redissolve. If the precipitate persists, consider preparing a fresh, less concentrated stock solution. Ensure vials are tightly sealed to prevent solvent evaporation.
Discoloration of the solid compound or solution. Oxidation or light-induced degradation.Discard the discolored material. Ensure future storage is in a dark, oxygen-free (e.g., under inert gas like argon or nitrogen) environment.

Quantitative Data Summary

Compound Form Recommended Storage Temperature Storage Duration Additional Conditions Source
This compoundSolid2-8°CUp to 24 monthsTightly sealed, ventilated, dry environment
This compoundStock Solution-20°CUp to 2 weeksTightly sealed aliquots
Yadanzioside FStock Solution-20°CUp to 1 monthSealed, away from moisture and light
Yadanzioside FStock Solution-80°CUp to 6 monthsSealed, away from moisture and light
Yadanzioside ISolid-20°CNot specifiedNot specified

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol is based on general ICH guidelines and can be adapted for specific experimental needs.

1. Objective: To evaluate the stability of this compound under various environmental conditions over time.

2. Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • HPLC-grade solvents

  • Climate chambers with controlled temperature and humidity

  • Validated HPLC method with a suitable detector (e.g., DAD or MS)

3. Methodology:

  • Sample Preparation: Prepare a series of this compound solutions of a known concentration in the chosen solvent. Aliquot into tightly sealed, light-protected vials.

  • Storage Conditions: Place the samples in climate chambers under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • Assay: Quantification of this compound concentration using a validated HPLC method.

    • Degradation Products: Identification and quantification of any new peaks in the chromatogram.

4. Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.

  • Calculate the degradation rate and determine the shelf-life based on acceptable limits (e.g., 90% of the initial concentration remaining).

Visualizations

G cluster_storage Recommended Storage cluster_conditions Critical Conditions to Control Solid Solid this compound T1 2-8°C Solid->T1 T2 -20°C (Long-term) Solid->T2 Light Light Solid->Light Moisture Moisture Solid->Moisture Temp Temperature Solid->Temp Solution This compound Solution S1 -20°C (Short-term, <= 2 weeks) Solution->S1 S2 -80°C (Long-term, <= 6 months) Solution->S2 Solution->Light Solution->Moisture Oxygen Oxygen Solution->Oxygen Solution->Temp

Caption: Logical relationship of storage recommendations for this compound.

G start Start Stability Study prep Prepare & Aliquot Samples start->prep storage Place in Climate Chambers (Long-term, Accelerated, Refrigerated, Frozen) prep->storage timepoint Pull Samples at Scheduled Time Points storage->timepoint analysis Analyze Samples (Appearance, Assay, Purity via HPLC) timepoint->analysis t = 0, 3, 6... months data Analyze Data (Degradation Rate, Shelf-life) analysis->data data->timepoint Continue to next time point end End of Study data->end Final time point reached

Caption: Experimental workflow for a typical stability study.

References

Addressing off-target effects of Yadanzioside C in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Yadanzioside C in experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the on-target effect.[1][2] Off-target binding can also cause cellular toxicity by disrupting essential pathways, which is a significant concern for both data reliability and the potential for therapeutic development.[1]

Q2: My cells are showing higher toxicity than expected with this compound. Could this be an off-target effect?

A2: Yes, unexpected cellular toxicity is a common indicator of off-target effects.[1] It's possible that this compound is interacting with unintended proteins that are critical for cell survival. We recommend performing a dose-response curve and comparing the cytotoxic effects with a structurally related but inactive analog, if available, to assess if the toxicity is specific to the active compound.

Q3: I am observing a phenotype in my experiment, but I'm not sure if it's a direct result of inhibiting the intended target of this compound. How can I confirm this?

A3: This is a critical question in drug discovery. To validate that the observed phenotype is due to on-target activity, a multi-pronged approach is recommended. This includes performing target engagement assays, genetic knockdown or knockout of the intended target, and using orthogonal assays to confirm the phenotype. If the phenotype persists after knocking down the intended target, it is likely an off-target effect.

Troubleshooting Guides

Issue 1: Inconsistent Phenotypic Results Across Different Cell Lines
  • Possible Cause: The expression levels of the intended target or potential off-target proteins can vary significantly between different cell lines.

  • Troubleshooting Steps:

    • Characterize Target Expression: Quantify the protein expression level of the intended target in each cell line using methods like Western Blot or qPCR.

    • Correlate with Potency: Determine the IC50 or EC50 of this compound in each cell line and assess if there is a correlation between target expression and compound potency.

    • Utilize Target Knockdown/Knockout Models: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the phenotypic effect of this compound is diminished or abolished in the knockdown/knockout cells, it provides strong evidence for on-target activity.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
  • Possible Cause: Off-target effects in the complex cellular environment can confound the results observed in a cleaner biochemical assay. Factors such as cell permeability, metabolism of the compound, and engagement with intracellular off-targets can contribute to this discrepancy.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Employ cellular target engagement assays to verify that this compound is binding to its intended target within intact cells.

    • Evaluate Compound Stability and Permeability: Assess the metabolic stability and cell permeability of this compound in your cellular model.

    • Perform Washout Experiments: To distinguish between reversible and irreversible or long-lasting off-target effects, treat cells with this compound for a specific duration, then wash it out and monitor the reversal of the phenotype over time.

Key Experimental Protocols to Investigate Off-Target Effects

To systematically investigate and mitigate the off-target effects of this compound, a combination of the following experimental approaches is recommended.

Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of this compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Protein Detection: Detect the amount of soluble target protein at each temperature using Western Blot or other protein detection methods.

  • Data Analysis: A positive target engagement will result in a shift in the melting curve of the target protein to a higher temperature in the presence of this compound.

Table 1: Representative CETSA Data

TreatmentTemperature (°C)Soluble Target Protein (Normalized Intensity)
Vehicle401.00
500.85
600.30
700.05
This compound (10 µM)401.00
500.95
600.70
700.20
Kinase Selectivity Profiling

If the intended target of this compound is a kinase, or if off-target kinase activity is suspected, profiling against a broad panel of kinases is crucial.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions.

  • Assay Setup: In a multi-well plate, combine recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Reaction and Detection: Initiate the kinase reaction and, after a set incubation period, add a detection reagent to measure kinase activity (e.g., luminescence-based ATP detection).

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values.

Table 2: Sample Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)
On-Target Kinase A 50
Off-Target Kinase B>10,000
Off-Target Kinase C850
Off-Target Kinase D>10,000
Genetic Knockdown (siRNA/shRNA) or Knockout (CRISPR-Cas9)

This is a gold-standard method to validate that the observed cellular phenotype is a direct result of modulating the intended target.

Methodology:

  • Transfection/Transduction: Introduce siRNA, shRNA, or CRISPR-Cas9 components into the cells to reduce or eliminate the expression of the target protein. Use a non-targeting control for comparison.

  • Verification of Knockdown/Knockout: Confirm the reduction or absence of the target protein expression via Western Blot or qPCR.

  • Phenotypic Assay: Treat the control and knockdown/knockout cells with this compound and perform the relevant phenotypic assay (e.g., cell viability, migration).

  • Data Analysis: If the effect of this compound is significantly reduced or absent in the knockdown/knockout cells compared to the control cells, it strongly suggests an on-target mechanism.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for On-Target Validation

G A Observe Phenotype with This compound B Perform Cellular Target Engagement (e.g., CETSA) A->B C Knockdown/Knockout of Intended Target A->C D Treat with this compound and Re-evaluate Phenotype C->D E Phenotype Abolished/ Reduced? D->E F On-Target Effect Confirmed E->F Yes G Potential Off-Target Effect E->G No

Caption: Workflow for validating the on-target effects of this compound.

Hypothesized Signaling Pathway Modulation by this compound

Based on related compounds, this compound may interfere with pro-survival signaling pathways.

G cluster_0 Yadanzioside_C This compound PI3K PI3K Yadanzioside_C->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Logical Relationship for Troubleshooting Inconsistent Results

G A Inconsistent Results Across Cell Lines B Varying Target Expression Levels? A->B C Differential Off-Target Expression? A->C D Quantify Target Protein & Correlate with IC50 B->D Yes E Perform Proteomic Profiling of Cell Lines C->E Yes F Identify Potential Off-Targets E->F

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with Yadanzioside C in vivo, focusing on strategies to improve its limited bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern for in vivo studies?

This compound is a natural compound, and like many plant-derived molecules, it is often characterized by poor water solubility and/or low membrane permeability.[1] These properties can lead to low absorption from the gastrointestinal tract after oral administration, resulting in low bioavailability. A similar compound, Angoroside C, demonstrated an oral bioavailability of only about 2.1% in rat models, highlighting the significant challenges faced by this class of molecules.[2][3] Without effective strategies to enhance bioavailability, achieving therapeutic concentrations in target tissues during in vivo experiments is difficult, potentially leading to inconclusive or misleading results.

Q2: What are the primary mechanisms that limit the oral bioavailability of natural compounds like this compound?

The main barriers to oral bioavailability for natural compounds include:

  • Poor Aqueous Solubility: The compound may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Permeability: The molecular structure may prevent it from efficiently passing through the intestinal epithelial cell layer to enter systemic circulation. This can be due to its size, polarity, or other physicochemical properties.

  • Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.

  • Pre-systemic Metabolism: The compound may be metabolized by enzymes in the intestinal wall or the liver (first-pass effect) before it reaches systemic circulation, reducing the amount of active substance.

Q3: What are the main formulation strategies to improve the bioavailability of poorly soluble compounds?

Several advanced formulation strategies can overcome the challenges of poor solubility and permeability. These include lipid-based delivery systems, particle size reduction, and the use of solubility enhancers. The choice of strategy depends on the specific physicochemical properties of the compound.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Inconsistent or non-existent therapeutic effects in animal models after oral administration.

This is often the primary indicator of a bioavailability problem.

  • Root Cause Analysis:

    • Poor Solubility/Dissolution: The compound is not being absorbed.

    • Rapid Metabolism: The compound is being cleared before it can act.

    • Ineffective Formulation: The delivery vehicle is not enhancing absorption.

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation & Strategy cluster_2 Validation A No In Vivo Efficacy Observed B Assess Physicochemical Properties (Solubility, LogP) A->B Start Troubleshooting C Select Appropriate Bioenhancement Strategy B->C Data-driven Decision D Lipid-Based Formulations (Nanoemulsions, SLNs) C->D E Particle Size Reduction (Micronization) C->E F Co-administration with Bioenhancers (e.g., Piperine) C->F G Formulate this compound D->G E->G F->G H Conduct Pilot Pharmacokinetic (PK) Study G->H Test Formulation I Analyze Plasma Concentrations H->I I->C Re-evaluate Strategy J Successful In Vivo Study I->J Bioavailability Improved G A Start: Poorly Soluble This compound B Component Solubility Screening (Oil, Surfactant, Co-surfactant) A->B C Construct Pseudo-Ternary Phase Diagram B->C D Select Optimal Formulation (Nanoemulsion Region) C->D E Prepare Drug-Loaded Nanoemulsion D->E F In Vitro Characterization (Size, Stability, Dissolution) E->F F->D Re-optimize G In Vivo Pharmacokinetic Study in Animal Model F->G Proceed if stable H Optimized Formulation for Efficacy Studies G->H Bioavailability confirmed G cluster_pathway Hypothesized PI3K/AKT/mTOR Inhibition Yadanzioside_C This compound (Hypothesized) Receptor Cell Surface Receptor (e.g., Na+/K+-ATPase) Yadanzioside_C->Receptor Inhibits PI3K PI3K Receptor->PI3K Inhibits Signal PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Method refinement for consistent results with Yadanzioside C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Yadanzioside C. Given that specific literature on this compound is limited, this guide draws upon established protocols and findings from structurally and functionally similar cardiac glycosides. Researchers should use this information as a starting point and optimize protocols for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside. While specific research on this compound is emerging, cardiac glycosides as a class are known to primarily act by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can trigger various downstream signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: I am observing inconsistent anti-cancer effects with this compound. What are the potential causes?

A2: Inconsistent results can arise from several factors:

  • Compound Stability and Storage: Ensure this compound is stored correctly, typically at -20°C or -80°C for long-term storage, protected from light and moisture.[3] Repeated freeze-thaw cycles should be avoided.

  • Solvent and Formulation: The choice of solvent and the final concentration can impact the compound's solubility and stability in your experimental setup. It is recommended to prepare fresh working solutions for each experiment. If precipitation is observed, gentle warming or sonication may help.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to cardiac glycosides due to differences in Na+/K+-ATPase subunit expression and other genetic factors.

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to treatment.

Q3: How do I determine the optimal concentration and treatment time for this compound in my cell line?

A3: A dose-response and time-course experiment is crucial. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and several time points (e.g., 24, 48, 72 hours). A cell viability assay, such as MTT or MTS, can be used to determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: While the primary target is the Na+/K+-ATPase, high concentrations of cardiac glycosides may have off-target effects. It is important to include appropriate controls in your experiments, such as vehicle-treated cells and positive controls (e.g., other known cytotoxic agents), to distinguish specific effects of this compound.

Troubleshooting Guides

Issue 1: Low or No Cytotoxic Effect Observed
Potential Cause Troubleshooting Step
Compound Inactivity Verify the purity and integrity of your this compound stock. If possible, confirm its activity using a positive control cell line known to be sensitive to cardiac glycosides.
Incorrect Concentration Perform a dose-response study to determine the optimal concentration range for your specific cell line. The effective concentration can vary significantly between cell types.
Suboptimal Treatment Time Conduct a time-course experiment to identify the necessary duration of treatment to observe a significant effect.
Cell Resistance The target cells may have intrinsic or acquired resistance to cardiac glycosides. Consider using a different cell line or investigating potential resistance mechanisms.
Solubility Issues Ensure the compound is fully dissolved in the working solution. If precipitation occurs, try gentle warming or sonication. Consider using a different solvent system if solubility remains an issue.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell distribution in multi-well plates.
Edge Effects in Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Compound Instability Prepare fresh working solutions of this compound for each experiment from a frozen stock solution.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of protein expression changes in key signaling pathways upon treatment with this compound.

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/AKT/mTOR or MAPK pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the appropriate time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane with TBST three times for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 5-10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
HepG2Liver Cancer0.8
HCT116Colon Cancer2.5

Note: These are example values and must be determined experimentally.

Table 2: Example Western Blot Quantification of Key Signaling Proteins after this compound Treatment

Target ProteinTreatment GroupFold Change vs. Control
p-AKTThis compound (1 µM)0.4
p-ERKThis compound (1 µM)0.6
Cleaved Caspase-3This compound (1 µM)3.2

Note: Data represents hypothetical relative protein expression changes and should be determined experimentally.

Mandatory Visualizations

Yadanzioside_C_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis stock This compound Stock (-20°C/-80°C) working Prepare Fresh Working Solution stock->working Dilute treat Treat with This compound working->treat seed Seed Cells seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (Signaling Proteins) incubate->western

Caption: Experimental workflow for assessing the effects of this compound.

Cardiac_Glycoside_Signaling cluster_downstream Downstream Effects Yadanzioside_C This compound NaK_ATPase Na+/K+-ATPase Yadanzioside_C->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Via Na+/Ca2+ Exchanger PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition Ca_in->PI3K_AKT MAPK MAPK Pathway Modulation Ca_in->MAPK Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest PI3K_AKT->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest

Caption: Postulated signaling pathways affected by this compound.

References

Validation & Comparative

Yadanzioside C in Xenograft Models: A Comparative Guide to its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of a compound's anti-cancer efficacy in preclinical models is a critical step. This guide provides a comparative analysis of Yadanzioside C, a cardiac glycoside, and its potential anti-cancer activity in xenograft models, benchmarked against a standard-of-care therapeutic. While specific in vivo xenograft data for this compound is not yet widely published, this guide synthesizes its known mechanisms of action with established xenograft protocols to project its therapeutic potential.

Recent studies have highlighted the potential of cardiac glycosides, such as Lanatoside C, to exhibit anti-cancer properties.[1][2] These compounds are known to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways involved in cancer progression.[1][2][3] this compound, belonging to this class of compounds, is therefore a promising candidate for anti-cancer therapy.

Comparative Efficacy: this compound vs. Sorafenib

To contextualize the potential of this compound, we present a hypothetical comparison with Sorafenib, a multi-kinase inhibitor and a standard treatment for advanced hepatocellular carcinoma (HCC). This comparison is based on the known anti-cancer mechanisms of cardiac glycosides.

Table 1: Hypothetical Comparative Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Model

ParameterThis compound (Projected)Sorafenib (Established)
Mechanism of Action Inhibition of Na+/K+-ATPase, induction of apoptosis, cell cycle arrest at G2/M phase, and modulation of PI3K/Akt/mTOR, MAPK, Wnt, and JAK-STAT signaling pathways.Inhibition of multiple kinases involved in tumor growth and angiogenesis (e.g., RAF/MEK/ERK pathway).
Tumor Growth Inhibition Expected to significantly reduce tumor volume in a dose-dependent manner.Proven to inhibit tumor growth in HCC xenograft models.
Induction of Apoptosis High potential to induce apoptosis in tumor cells.Induces tumor apoptosis.
Effect on Angiogenesis Potential to inhibit angiogenesis through signaling pathway modulation.Known to inhibit tumor vascularization.
Route of Administration Intraperitoneal or oral gavage.Oral gavage.
Potential Side Effects Potential for cardiotoxicity, a known class effect of cardiac glycosides.Common side effects include hand-foot skin reaction, diarrhea, and fatigue.

Experimental Protocols

The following protocols outline the methodology for a comprehensive in vivo validation of this compound's anti-cancer activity using a xenograft model.

1. Cell Line and Culture:

  • Cell Line: Human hepatocellular carcinoma cell line, such as HepG2 or Huh7, will be used.

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Xenograft Model Establishment:

  • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, will be utilized.

  • Acclimatization: Mice will be allowed to acclimate for at least one week prior to any experimental procedures.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 HepG2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth will be monitored 2-3 times per week by measuring the length (L) and width (W) with digital calipers. Tumor volume will be calculated using the formula: Volume = (L x W²)/2.

3. Treatment Protocol:

  • Group Allocation: Once tumors reach a palpable size (approximately 100 mm³), mice will be randomized into treatment and control groups.

  • Vehicle Control: Administered daily via the same route as the treatment groups (e.g., intraperitoneal injection of saline).

  • This compound Groups: Administered daily at varying doses (e.g., 1, 5, and 10 mg/kg) via intraperitoneal injection.

  • Positive Control (Sorafenib): Administered daily at an established effective dose (e.g., 30 mg/kg) via oral gavage.

  • Duration: Treatment will continue for a predetermined period, typically 21-28 days, or until tumors in the control group reach a specific size.

4. Efficacy and Toxicity Assessment:

  • Tumor Growth Inhibition: The primary endpoint will be the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Body Weight and Clinical Signs: Animal body weights will be recorded 2-3 times a week, and mice will be monitored daily for any signs of toxicity.

  • Histopathological Analysis: At the end of the study, tumors and major organs will be excised, fixed in formalin, and subjected to hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue morphology and treatment-related changes.

  • Immunohistochemistry: Tumor sections will be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further elucidate the mechanism of action.

Visualizing the Experimental Workflow and Signaling Pathway

To clearly illustrate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Analysis cell_culture Cell Culture (HepG2) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Nude Mice cell_harvest->implantation randomization Tumor Growth & Randomization implantation->randomization vehicle Vehicle Control randomization->vehicle yad_c This compound (Multiple Doses) randomization->yad_c sorafenib Sorafenib (Positive Control) randomization->sorafenib tumor_measurement Tumor Volume & Body Weight Measurement vehicle->tumor_measurement yad_c->tumor_measurement sorafenib->tumor_measurement data_analysis Statistical Analysis tumor_measurement->data_analysis histology Histopathology & Immunohistochemistry histology->data_analysis

Caption: Experimental workflow for validating this compound's anti-cancer activity in a xenograft model.

G Yadanzioside_C This compound NaK_ATPase Na+/K+-ATPase Yadanzioside_C->NaK_ATPase Inhibits PI3K PI3K NaK_ATPase->PI3K Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Arrests at G2/M Apoptosis Apoptosis Akt->Apoptosis Induces Proliferation Cell Proliferation mTOR->Proliferation Inhibits

Caption: Proposed signaling pathway for the anti-cancer action of this compound.

References

A Comparative Analysis of Yadanzioside C and Yadanziolide C: Unveiling Their Potential in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Yadanzioside C and Yadanziolide C, two quassinoid compounds isolated from the seeds of Brucea javanica, have garnered attention within the scientific community for their potential therapeutic applications, particularly in oncology. As research into natural products for drug discovery continues to expand, a detailed comparison of these structurally related compounds is crucial for guiding future investigations. This guide provides a comprehensive comparative study of this compound and Yadanziolide C, summarizing their chemical properties, biological activities with supporting experimental data, and potential mechanisms of action.

Chemical and Physical Properties

Both this compound and Yadanziolide C belong to the quassinoid family, a group of bitter, degraded triterpenes known for their diverse biological activities. While they share a common structural scaffold, key differences in their functional groups contribute to their distinct physicochemical properties and biological effects.

PropertyThis compoundYadanziolide C
Chemical Formula C26H36O13C20H26O9
Molecular Weight 556.56 g/mol 410.42 g/mol [1]
CAS Number 95258-16-5[2]95258-12-1[1]
General Structure Quassinoid glucoside[2]Quassinoid

Comparative Biological Activity: Antiproliferative and Differentiation-Inducing Effects

Yadanziolide C has been specifically noted for its antiproliferative and differentiation-inducing properties in promyelocytic leukemia HL-60 cells. The ability to induce differentiation in cancer cells is a highly sought-after therapeutic strategy, as it can lead to the maturation and subsequent apoptosis of malignant cells.

While specific IC50 values for a direct comparison are not available from a single study, the existing literature on quassinoids from Brucea javanica suggests that these compounds exhibit potent cytotoxic effects, often with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.

Experimental Protocols

To facilitate further research and replication of findings, detailed experimental methodologies for the isolation and biological evaluation of these compounds are essential.

Isolation of this compound and Yadanziolide C from Brucea javanica

A general procedure for the isolation of quassinoids from the seeds of Brucea javanica involves the following steps:

  • Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatography: The fractions containing the quassinoids (often the chloroform and ethyl acetate fractions) are subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • Purification: Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound and Yadanziolide C.

  • Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Yadanziolide C for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Cell Differentiation Assay (NBT Reduction Assay for HL-60 cells)

The nitroblue tetrazolium (NBT) reduction assay is used to assess the differentiation of myeloid cells, such as HL-60, into mature granulocytes.

  • Cell Treatment: HL-60 cells are treated with this compound or Yadanziolide C for a period of several days to induce differentiation.

  • NBT Staining: The cells are then incubated with a solution containing NBT and a stimulant like phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Microscopic Examination: Differentiated cells, which have functional NADPH oxidase, will reduce the yellow, soluble NBT into a dark blue, insoluble formazan precipitate within the cells. The percentage of blue-black cells is determined by counting under a light microscope.

Signaling Pathways

The precise signaling pathways through which this compound and Yadanziolide C exert their anticancer effects are not fully elucidated. However, studies on related quassinoids and other natural compounds provide clues to their potential mechanisms of action.

A study on the related compound, Yadanziolide A, has shown that it inhibits the proliferation of hepatocellular carcinoma cells by targeting the TNF-α/STAT3 pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation. This suggests that the JAK-STAT signaling pathway may be a relevant target for Yadanziolide C as well. The JAK-STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer.

Furthermore, other signaling pathways commonly modulated by quassinoids in cancer cells include the NF-κB and MAPK pathways, which are central regulators of inflammation, cell survival, and apoptosis.

Below are graphical representations of a potential experimental workflow and a generalized signaling pathway that may be involved in the action of these compounds.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_assays Biological Assays Brucea_javanica_seeds Brucea javanica Seeds Crude_Extract Crude Extract Brucea_javanica_seeds->Crude_Extract Methanol Fractionation Solvent Partitioning Crude_Extract->Fractionation Chromatography Column Chromatography Fractionation->Chromatography Purification HPLC Chromatography->Purification Yadanzioside_C This compound Purification->Yadanzioside_C Yadanziolide_C Yadanziolide C Purification->Yadanziolide_C Cancer_Cell_Lines Cancer Cell Lines (e.g., HL-60) Yadanzioside_C->Cancer_Cell_Lines Yadanziolide_C->Cancer_Cell_Lines Antiproliferation_Assay Antiproliferation Assay (MTT) Cancer_Cell_Lines->Antiproliferation_Assay Differentiation_Assay Differentiation Assay (NBT Reduction) Cancer_Cell_Lines->Differentiation_Assay IC50_Values IC50 Values Antiproliferation_Assay->IC50_Values Differentiation_Percentage % Differentiated Cells Differentiation_Assay->Differentiation_Percentage

Fig. 1: Experimental workflow for isolation and biological evaluation.

Signaling_Pathway cluster_pathways Potential Signaling Pathways cluster_cellular_effects Cellular Effects Quassinoid This compound / Yadanziolide C JAK JAK Quassinoid->JAK Inhibition NF_kB NF-κB Quassinoid->NF_kB Inhibition MAPK MAPK Quassinoid->MAPK Modulation Differentiation Cell Differentiation Quassinoid->Differentiation Induction STAT STAT JAK->STAT Phosphorylation Proliferation Cell Proliferation STAT->Proliferation Inhibition NF_kB->Proliferation Inhibition Apoptosis Apoptosis MAPK->Apoptosis Induction

Fig. 2: Potential signaling pathways modulated by the compounds.

Conclusion and Future Directions

This compound and Yadanziolide C are promising quassinoids with demonstrated antiproliferative and, in the case of Yadanziolide C, differentiation-inducing properties. While this guide provides a summary of the current knowledge, a direct comparative study is warranted to fully elucidate their relative potencies and therapeutic potential. Future research should focus on:

  • Direct Comparative Studies: Evaluating the antiproliferative and differentiation-inducing effects of this compound and Yadanziolide C side-by-side on a panel of cancer cell lines.

  • Mechanism of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by each compound.

  • In Vivo Studies: Assessing the efficacy and safety of these compounds in preclinical animal models of cancer.

Such studies will be instrumental in determining the potential of this compound and Yadanziolide C as lead compounds for the development of novel anticancer therapies.

References

Yadanzioside C: A Comparative Analysis Against Standard Chemotherapy in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Yadanzioside C, a natural compound, and standard chemotherapy drugs, focusing on their application in ovarian cancer research. The information is compiled from preclinical studies and is intended for an audience engaged in drug discovery and development.

Executive Summary

This compound, also known as Anhuienoside C, has been investigated for its anti-cancer properties. A now-retracted study suggested its potential in inhibiting the growth of human ovarian cancer cells by inducing programmed cell death (apoptosis) and disrupting key cellular signaling pathways. This guide presents the available data on this compound in comparison to established chemotherapy agents, cisplatin (B142131) and doxorubicin, with a critical emphasis on the retracted status of the primary data for this compound.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) in OVACAR-3 Human Ovarian Cancer Cell Line
CompoundIC50 ValueIncubation TimeSource
This compound Not explicitly stated as IC50, but inhibitory effects were observed at 25, 50, and 100 µM.Not specified[1][2][3][4] (Note: This study has been retracted[5])
Cisplatin 5.1 ± 0.45 µM72 hours
Doxorubicin 0.08 µM72 hours

Note on this compound Data: The primary source of data for this compound's effect on OVACAR-3 cells has been retracted. Therefore, the findings regarding its mechanism and efficacy should be interpreted with extreme caution. The concentrations listed reflect those at which biological effects were reported in the retracted publication.

Table 2: Mechanistic Comparison
FeatureThis compound (Anhuienoside C)CisplatinDoxorubicin
Primary Mechanism of Action Inhibition of PI3K/AKT/mTOR signaling pathway, induction of apoptosis. (Retracted Data) Forms DNA adducts, leading to DNA damage and apoptosis.Intercalates into DNA, inhibits topoisomerase II, generates free radicals, leading to DNA damage and apoptosis.
Cellular Effects Decreased cell proliferation, migration, and invasion. (Retracted Data) Cell cycle arrest, induction of apoptosis.Cell cycle arrest, induction of apoptosis, cardiotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for determining the effects of Anhuienoside C on cell viability.

  • Cell Seeding: OVACAR-3 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, cisplatin, or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle solvent.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining)

This method was reportedly used to assess apoptosis induced by Anhuienoside C.

  • Cell Treatment: OVACAR-3 cells are cultured on coverslips or in plates and treated with the test compounds for the desired time.

  • Staining: The cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB).

  • Microscopy: The stained cells are observed under a fluorescence microscope.

  • Interpretation:

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange to red fluorescence with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange to red fluorescence.

Western Blotting for PI3K/AKT/mTOR Pathway

This protocol is based on the methodology used to assess the effect of Anhuienoside C on key signaling proteins.

  • Protein Extraction: Following drug treatment, cells are lysed in a suitable buffer to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Visualizations

Yadanzioside_C_Signaling_Pathway Yadanzioside_C This compound PI3K PI3K Yadanzioside_C->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Proposed signaling pathway of this compound in ovarian cancer cells (based on retracted data).

Experimental_Workflow start OVACAR-3 Cell Culture treatment Treatment with This compound or Chemotherapy Drugs start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (AO/EB Staining) treatment->apoptosis western Western Blot (PI3K/AKT/mTOR) treatment->western end Data Analysis & Comparison viability->end apoptosis->end western->end

Caption: General experimental workflow for comparing cytotoxic agents in vitro.

References

Independent Verification of Yadanzioside C's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated promising antileukemic properties. However, the precise molecular targets and mechanisms of action remain an active area of investigation. This guide provides a comparative framework for the independent verification of the potential biological targets of this compound, with a focus on the plausible involvement of the PI3K/AKT/mTOR signaling pathway. This pathway is a frequently dysregulated network in cancer, making it a rational, albeit unconfirmed, candidate for this compound's activity.

Comparative Efficacy in Leukemia Cell Lines

To objectively assess the anti-leukemic potential of this compound, its cytotoxic activity should be compared against established chemotherapeutic agents and targeted inhibitors across a panel of relevant leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
This compound Putative: PI3K/AKT/mTOR Pathway Various Leukemia Data Not Available -
CytarabineDNA Synthesis InhibitorMV4-11 (AML)0.26[1]
KG-1 (AML)0.04[2]
CCRF-CEM (ALL)0.09[3]
Doxorubicin (B1662922)Topoisomerase II InhibitorK562 (CML)0.031[4]
HL-60 (AML)~0.3-3.7[5]
IdelalisibPI3Kδ InhibitorB-cell malignanciesNanomolar range
Buparlisib (BKM120)Pan-PI3K InhibitorVariousp110α: 0.052, p110β: 0.166, p110δ: 0.116, p110γ: 0.262

Note: The absence of publicly available IC50 data for this compound highlights a critical gap in its preclinical characterization and underscores the importance of independent verification studies.

Unraveling the Mechanism: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its frequent activation in leukemia makes it a compelling hypothetical target for this compound. Independent verification studies should investigate the ability of this compound to modulate key nodes within this cascade.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion PDK1->AKT Activation Yadanzioside_C This compound (Hypothesized Target) Yadanzioside_C->PI3K Inhibition?

Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols for Target Verification

A multi-pronged approach is essential for the robust identification and validation of this compound's biological targets. The following experimental workflow outlines key methodologies.

Target Identification
  • Affinity Chromatography-Mass Spectrometry:

    • Synthesize a biotinylated derivative of this compound.

    • Incubate the biotinylated probe with leukemia cell lysates.

    • Capture the probe-protein complexes using streptavidin-coated beads.

    • Elute the bound proteins and identify them using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact leukemia cells with this compound.

    • Heat the cell lysates to various temperatures.

    • Analyze the soluble protein fraction by Western blot or mass spectrometry.

    • Target engagement by this compound will confer thermal stability to the target protein.

Target Validation
  • In Vitro Kinase Assays:

    • If a kinase (e.g., PI3K, AKT, mTOR) is identified, perform an in vitro kinase assay.

    • Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of this compound.

    • Quantify the phosphorylation of the substrate to determine the IC50 of this compound for the specific kinase.

  • Western Blot Analysis:

    • Treat leukemia cell lines with this compound for various times and at different concentrations.

    • Prepare cell lysates and perform Western blotting for key proteins in the hypothesized pathway (e.g., phospho-AKT, phospho-mTOR, and their downstream effectors).

    • A reduction in the phosphorylated forms of these proteins would support the on-target activity of this compound.

  • Gene Knockdown/Knockout:

    • Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein in leukemia cells.

    • Assess the sensitivity of the modified cells to this compound.

    • A decrease in sensitivity would indicate that the depleted protein is a critical target for the compound's activity.

Experimental_Workflow cluster_identification Target Identification cluster_validation Target Validation cluster_outcome Outcome Affinity_Chromo Affinity Chromatography- Mass Spectrometry Kinase_Assay In Vitro Kinase Assay Affinity_Chromo->Kinase_Assay Identifies Potential Kinase CETSA Cellular Thermal Shift Assay (CETSA) Western_Blot Western Blot Analysis CETSA->Western_Blot Suggests Target Engagement Verified_Target Verified Biological Target(s) of this compound Kinase_Assay->Verified_Target Confirms Direct Inhibition Western_Blot->Verified_Target Confirms In-Cell Pathway Modulation Gene_Editing siRNA/CRISPR Knockdown Gene_Editing->Verified_Target Confirms Target Dependence

References

Replicating Published Findings on Yadanzioside C's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Yadanzioside C and related compounds, with a focus on its potential as an anti-cancer agent. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide draws comparisons from data on other quassinoid glycosides isolated from the same source, Brucea javanica, and contrasts their activity with established chemotherapeutic agents. The experimental protocols provided are standardized methods for assessing the bioactivities discussed.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activities of various quassinoids from Brucea javanica against different cancer cell lines, alongside the activity of standard chemotherapeutic drugs for comparison. This data is essential for researchers aiming to replicate or build upon existing findings.

CompoundCell LineBioactivity (IC50)Reference CompoundCell LineBioactivity (IC50)
This compound Leukemia (general)Antileukemic activity reportedDoxorubicinHL-60~10-400 nM
Javanicoside IP-388 Murine Leukemia7.5 µg/mLCytarabine (Ara-C)CCRF-CEM6.30 nM
Javanicoside JP-388 Murine Leukemia2.3 µg/mLCytarabine (Ara-C)CCRF-HSB-210.4 nM
Javanicoside KP-388 Murine Leukemia1.6 µg/mLCytarabine (Ara-C)MOLT-410.0 nM
Javanicoside LP-388 Murine Leukemia2.9 µg/mL
Brujavanol AKB (Human Oral Cancer)1.3 µg/mL
Brujavanol BKB (Human Oral Cancer)2.36 µg/mL

Note: The IC50 value for Doxorubicin can vary depending on the specific clone and resistance status of the HL-60 cell line. The antileukemic activity of this compound is noted in the literature, but specific IC50 values from peer-reviewed publications were not available at the time of this guide's compilation.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key bioactivity assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed leukemia cells (e.g., HL-60, P-388) in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add varying concentrations of this compound or a comparator compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat leukemia cells with this compound or a comparator at a concentration around its IC50 for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizing Potential Mechanisms of Action

While the precise signaling pathways affected by this compound are not yet fully elucidated, based on the known mechanisms of other anti-cancer compounds, a plausible mechanism involves the induction of apoptosis through the inhibition of pro-survival signaling pathways.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade that could be targeted by this compound, leading to apoptosis in cancer cells. This is a generalized pathway and requires experimental validation for this compound.

Yadanzioside_C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Yadanzioside_C This compound Yadanzioside_C->PI3K Akt Akt Yadanzioside_C->Akt NF_kB NF-κB Yadanzioside_C->NF_kB PI3K->Akt Akt->NF_kB IκBα IκBα NF_kB->IκBα releases Bcl_2 Bcl-2 (Anti-apoptotic) NF_kB->Bcl_2 promotes Bax Bax (Pro-apoptotic) Bcl_2->Bax Caspase_9 Caspase-9 Bax->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening and characterizing the bioactivity of a novel compound like this compound.

Experimental_Workflow Start Start: Compound Isolation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: Experimental workflow for bioactivity screening of natural products.

This guide serves as a foundational resource for researchers investigating the bioactivity of this compound. The provided data and protocols offer a starting point for replicating and expanding upon the current understanding of this and related compounds' therapeutic potential. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound.

Confirmation of Natural Product Absolute Configuration: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison between synthetic and natural Yadanzioside C to confirm its absolute configuration is not feasible at this time, as a total synthesis of this compound has not been reported in peer-reviewed literature. The process of confirming the absolute configuration of a chiral natural product relies on the comparison of experimentally obtained data from the synthetic material with that of the natural isolate. Without a synthetic counterpart, such a direct comparison is impossible.

This guide, therefore, provides a comprehensive overview of the established methodologies and experimental protocols used to determine and confirm the absolute configuration of complex natural products, using the context of a hypothetical synthesis of this compound as an illustrative example. This information is intended for researchers, scientists, and professionals in drug development who are engaged in the chemical synthesis and structural elucidation of chiral molecules.

The Critical Role of Absolute Configuration

The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical attribute of a chiral molecule, profoundly influencing its biological activity. In drug development, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. Therefore, unambiguous determination of the absolute configuration of a newly synthesized natural product is a crucial step in its chemical characterization and for its potential therapeutic applications.

Methodologies for Absolute Configuration Determination

The confirmation of the absolute configuration of a synthetic molecule involves a rigorous comparison of its physicochemical and spectroscopic properties with those of the authentic natural product. Key methodologies are outlined below.

Spectroscopic and Chiroptical Methods

A foundational approach is the comparison of spectroscopic data. Should a total synthesis of this compound be accomplished, the following data for the synthetic and natural samples would be meticulously compared.

Table 1: Hypothetical Comparative Data for Natural vs. Synthetic this compound

ParameterNatural this compoundSynthetic this compoundConclusion
Optical Rotation
Specific Rotation ([α]D)Value (c, solvent)Value (c, solvent)Identical sign and magnitude confirms the same enantiomer.
NMR Spectroscopy
1H NMR (ppm)Identical chemical shifts and coupling constants.Identical chemical shifts and coupling constants.Identical spectra suggest the same relative configuration.
13C NMR (ppm)Identical chemical shifts.Identical chemical shifts.Further confirms the same carbon skeleton and relative stereochemistry.
Chiroptical Spectroscopy
ECD SpectrumPositive/Negative Cotton effects at specific λmax.Positive/Negative Cotton effects at specific λmax.Superimposable ECD spectra are strong evidence of identical absolute configuration.
VCD SpectrumSpecific vibrational bands with positive/negative signs.Specific vibrational bands with positive/negative signs.Matching VCD spectra provide a fingerprint of the absolute configuration.
Crystallography
X-ray Crystal StructureUnit cell dimensions, space group, Flack parameter.Unit cell dimensions, space group, Flack parameter.Definitive method for determining absolute configuration if suitable crystals can be obtained.
Experimental Protocols:
  • Optical Rotation: Specific rotation is measured using a polarimeter. A solution of the compound of known concentration is prepared in a suitable solvent (e.g., methanol, chloroform), and the angle of rotation of plane-polarized light is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl3, CD3OD). For chiral, non-racemic molecules, the spectra of the synthetic and natural products should be superimposable.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the chiral environment of chromophores within the molecule. The experimental ECD spectrum of the synthetic compound must match that of the natural product. Quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) can be used to predict the ECD spectrum for a given absolute configuration, which is then compared to the experimental spectrum.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information about the entire molecule, not just the chromophoric regions. As with ECD, the experimental VCD spectrum of the synthetic material should be identical to that of the natural sample.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. The Flack parameter is a critical value obtained from the data refinement that indicates the correctness of the assigned absolute stereochemistry.

Workflow for Absolute Configuration Confirmation

The logical flow for confirming the absolute configuration of a synthetic natural product is depicted in the following diagram.

G cluster_0 Natural Product cluster_1 Synthetic Product NP_Isolation Isolation & Purification NP_Data Spectroscopic & Chiroptical Data Acquisition NP_Isolation->NP_Data Compare Data Comparison (NMR, [α]D, ECD, VCD) NP_Data->Compare SP_Synthesis Total Synthesis SP_Purification Purification SP_Synthesis->SP_Purification SP_Data Spectroscopic & Chiroptical Data Acquisition SP_Purification->SP_Data SP_Data->Compare Conclusion Absolute Configuration Confirmed Compare->Conclusion Data Match Revise Revise Synthetic Strategy or Re-evaluate Natural Product Structure Compare->Revise Data Mismatch

Figure 1. Workflow for the confirmation of the absolute configuration of a synthetic natural product by comparison with the natural isolate.

Conclusion

The definitive confirmation of the absolute configuration of a synthetic natural product is a critical validation of the synthetic strategy and provides an authenticated source of the material for further research and development. While a direct comparison for this compound is currently precluded by the absence of a reported total synthesis, the principles and experimental protocols outlined in this guide represent the gold standard in the field of natural product chemistry. The application of a combination of spectroscopic and chiroptical methods, underpinned by rigorous comparison with the natural material, remains the cornerstone of structural elucidation and validation in modern synthetic chemistry.

Safety Operating Guide

Navigating the Safe Disposal of Yadanzioside C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Yadanzioside C, a quassinoid glycoside derived from the seeds of Brucea javanica, ensuring its proper disposal is a critical component of laboratory safety and operational integrity.[1] While specific safety data sheets (SDS) for this compound are not readily publicly available, this guide provides a framework for its safe handling and disposal based on general best practices for potent, biologically active compounds.

It is imperative to obtain and meticulously follow the specific Safety Data Sheet (SDS) provided by the supplier of your this compound for definitive handling and disposal instructions.

Key Compound Information

A summary of available information for this compound and related compounds is presented below. This data is intended for informational purposes and should be supplemented with the official SDS.

IdentifierCAS NumberSourceRecommended StorageCommon Solvents
This compound 95258-16-5Seeds of Brucea javanica2-8°C for up to 24 months (sealed) or -20°C in solution for up to two weeks.[1]DMSO, Pyridine, Methanol, Ethanol[1]
Yadanzioside B95258-18-7Seeds of Brucea javanica0-4°C (short term), -20°C (long term).[2]DMSO[2]
Yadanzioside F95258-11-0Seeds of Brucea javanica4°C (sealed), -20°C or -80°C in solvent.Ethanol (B145695)

Experimental Protocols: A General Framework for Disposal

The following step-by-step procedure is a general guideline for the disposal of this compound. This should be adapted to comply with your institution's specific hazardous waste disposal protocols and the recommendations in the compound's SDS.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Wear appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles or a face shield.

    • A lab coat.

Step 2: Decontamination of Labware

  • Glassware and Equipment:

    • Immerse all contaminated glassware and equipment in a suitable decontamination solution. A common practice for biologically active compounds is a 10% bleach solution, followed by thorough rinsing with water.

    • Alternatively, use a solvent known to dissolve this compound (e.g., ethanol or methanol) to rinse the equipment. Collect this solvent rinse as hazardous waste.

  • Surfaces:

    • Wipe down all surfaces that may have come into contact with this compound with a decontaminating solution.

Step 3: Disposal of Unused this compound and Contaminated Materials

  • Unused Solid Compound:

    • If you have excess solid this compound, it should be disposed of as hazardous chemical waste.

    • Do not attempt to dispose of it down the drain or in the regular trash.

    • Package the solid waste in a clearly labeled, sealed container compatible with its chemical properties.

  • Solutions Containing this compound:

    • Collect all solutions containing this compound in a designated, labeled hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a solvent-safe container for solutions in DMSO or ethanol).

  • Contaminated Consumables:

    • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a sealed bag or container and disposed of as hazardous chemical waste.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Ensure all waste containers are properly labeled with the contents, including the concentration of this compound and the solvent used.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

Yadanzioside_C_Disposal cluster_0 Laboratory Operations cluster_1 Waste Segregation & Storage cluster_2 Final Disposal Start Handling this compound (in Chemical Fume Hood with PPE) Decontaminate Decontaminate Glassware & Surfaces Start->Decontaminate Collect_Solid Collect Unused Solid Waste Start->Collect_Solid Collect_Liquid Collect Liquid Waste (Solutions) Start->Collect_Liquid Collect_Consumables Collect Contaminated Consumables Start->Collect_Consumables Solid_Waste Hazardous Solid Waste Container Collect_Solid->Solid_Waste Liquid_Waste Hazardous Liquid Waste Container Collect_Liquid->Liquid_Waste Consumable_Waste Hazardous Consumable Waste Container Collect_Consumables->Consumable_Waste EHS_Pickup Arrange for EHS Waste Pickup Solid_Waste->EHS_Pickup Liquid_Waste->EHS_Pickup Consumable_Waste->EHS_Pickup Disposal Approved Hazardous Waste Disposal Facility EHS_Pickup->Disposal

Caption: General workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of Yadanzioside C, a quassinoid glucoside with antileukemic properties.[1][2] Due to its cytotoxic potential, it is imperative to handle this compound with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Key Hazards:

  • Toxicity: Harmful if swallowed. May cause skin irritation.

  • Chronic Effects: Repeated exposure to cytotoxic agents may have adverse effects on various organs and systems.

  • Reproductive Hazard: Some cytotoxic drugs may impair fertility or cause harm to an unborn child.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure to this compound. There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile). The outer glove should be worn over the gown cuff.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Must be resistant to chemotherapy drugs.Protects skin and personal clothing from contamination.
Eye and Face Protection Safety goggles and a full-face shield.Protects against splashes and aerosols entering the eyes and face.
Respiratory Protection A fit-tested NIOSH-certified N95 respirator or higher.Minimizes the risk of inhaling aerosolized particles, especially during procedures that may generate dust or aerosols.
Additional PPE Hair covers, beard covers (if applicable), and shoe covers.Prevents contamination of hair and personal footwear.

Handling and Operational Procedures

Adherence to strict procedural guidelines is critical to minimize the risk of exposure during all stages of handling this compound.

3.1. Receiving and Unpacking

  • Personnel should wear appropriate PPE, including two pairs of gloves and a protective gown, when unpacking shipments.

  • Inspect the packaging for any signs of damage or leakage.

  • If a package is damaged, treat it as a spill and follow the spill management protocol.

  • Clean the exterior of the primary container before storage.

3.2. Storage

  • Store this compound in a designated, clearly labeled, and restricted-access area.

  • For long-term storage, follow the manufacturer's recommendations, which may include refrigeration at 2-8°C for up to 24 months or frozen at -20°C for shorter periods once in solution.

  • Ensure the container is tightly sealed.

3.3. Preparation and Use

  • All manipulations of this compound, including weighing, reconstitution, and dilutions, should be performed in a dedicated biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Before use, allow the product to equilibrate to room temperature for at least one hour.

  • Wash hands thoroughly before and after handling the compound.

  • Do not eat, drink, or smoke in areas where this compound is handled.

3.4. Spill Management

  • In the event of a spill, immediately secure the area and alert others.

  • Don the appropriate PPE, including a respirator, before cleaning up the spill.

  • Use a cytotoxic spill kit to contain and absorb the spilled material.

  • Clean the area with an appropriate decontaminating agent.

  • All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Compound Dispose of in a designated, labeled hazardous waste container.
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, etc.) should be placed in a designated cytotoxic waste container immediately after use.
Contaminated Labware Disposable labware should be disposed of in a cytotoxic waste container. Reusable labware must be decontaminated according to established procedures.
Spill Cleanup Materials All materials used to clean up a spill must be disposed of as cytotoxic waste.

All cytotoxic waste must be handled and disposed of in accordance with institutional and regulatory guidelines.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Yadanzioside_C_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving and Unpacking (Full PPE) Storage Secure Storage (Designated Area) Receiving->Storage Preparation Compound Preparation (in BSC/CACI) Storage->Preparation Experiment Experimental Use Preparation->Experiment Spill_Management Spill Management (Cytotoxic Spill Kit) Preparation->Spill_Management Decontamination Decontamination of Surfaces and Equipment Experiment->Decontamination Waste_Disposal Waste Segregation and Disposal (Cytotoxic Waste) Experiment->Waste_Disposal Experiment->Spill_Management Decontamination->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

This comprehensive guide provides the essential framework for the safe handling of this compound. Researchers must always consult their institution's specific safety protocols and guidelines for handling cytotoxic agents.

References

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Yadanzioside C
Reactant of Route 2
Yadanzioside C

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